3,5-Dimethyl-2-(1E)-propenylpyrazine
Description
Properties
CAS No. |
55138-78-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.21 |
Purity |
95% min. |
Synonyms |
3,5-Dimethyl-2-(1E)-propenylpyrazine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-2-(1E)-propenylpyrazine
Introduction: The Role of Pyrazines in Chemical Science
Pyrazines are a class of aromatic heterocyclic compounds that play a pivotal role in the fields of flavor and fragrance chemistry.[1][2] Characterized by a six-membered ring containing two nitrogen atoms in para positions, their diverse substitutions give rise to a rich palette of sensory experiences, particularly nutty, roasted, and earthy aromas.[2][3] These compounds are naturally formed during the Maillard reaction in heated foods like coffee and cocoa and are also synthesized for specific applications in the food, beverage, and fragrance industries.[1][4] This guide provides a detailed examination of the chemical and physical properties of a specific pyrazine, 3,5-Dimethyl-2-(1E)-propenylpyrazine, offering valuable insights for researchers, scientists, and professionals in drug development who may encounter or utilize this molecular structure.
Compound Identification and Core Chemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Nomenclature and Structure
-
IUPAC Name: 3,5-dimethyl-2-[(E)-prop-1-enyl]pyrazine[5]
-
Synonyms: 3,5-Dimethyl-2-(1-propenyl)pyrazine, 3,5-dimethyl-2-[(1E)-prop-1-en-1-yl]pyrazine, (E)-3,5-Dimethyl-2-(1-propenyl)pyrazine[5]
-
CAS Number: 55138-78-8[6]
-
Molecular Weight: 148.20 g/mol [5]
-
Physical State: Liquid[6]
Diagram 1: Chemical structure of 3,5-Dimethyl-2-(1E)-propenylpyrazine.
Physicochemical Data Summary
The following table summarizes key computed and experimental physicochemical properties, which are critical for predicting the compound's behavior in various systems, including its solubility, permeability, and chromatographic retention.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | PubChem[5] |
| Exact Mass | 148.100048391 Da | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Kovats Retention Index | 1236 (Semi-standard non-polar) | PubChem[5] |
| Kovats Retention Index | 1696 (Standard polar) | PubChem[5] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazines is a well-established area of organic chemistry, with several methodologies available to researchers. The choice of a particular synthetic route often depends on the desired substitution pattern, scalability, and the commercial availability of starting materials.
General Synthetic Strategy: Condensation and Oxidation
A prevalent method for synthesizing alkylpyrazines involves the condensation of an α-aminoketone, which can self-condense to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to yield the aromatic pyrazine ring. The α-aminoketone itself is often generated in situ from a corresponding α-diketone.
Diagram 2: General workflow for the chemical synthesis of substituted pyrazines.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis for a substituted pyrazine, illustrating the core chemical principles.
Objective: To synthesize a substituted pyrazine via the condensation of an α-diketone with an amine source, followed by oxidation.
Materials:
-
α-Diketone (e.g., 2,3-butanedione)
-
Amine source (e.g., 1,2-diaminopropane)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Manganese dioxide or air)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-diketone in ethanol.
-
Amine Addition: Slowly add the 1,2-diaminopropane to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation. The choice of a diamine provides the two necessary nitrogen atoms for the pyrazine ring in a single step.
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours. This provides the thermal energy required to overcome the activation barrier for the condensation reaction, leading to the formation of a tetrahydropyrazine intermediate.
-
Oxidation: After cooling the reaction mixture to room temperature, add the oxidizing agent (e.g., manganese dioxide) portion-wise. Alternatively, for some substrates, bubbling air through the solution can effect the oxidation. This step is crucial for the aromatization of the ring to form the thermodynamically stable pyrazine.
-
Work-up and Purification: Filter the reaction mixture to remove the oxidant. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure substituted pyrazine.
Spectroscopic and Analytical Characterization
The unambiguous identification and quantification of 3,5-Dimethyl-2-(1E)-propenylpyrazine rely on modern analytical techniques, primarily mass spectrometry and chromatography.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[7]
-
Expected Fragmentation Pattern: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 148.[5] A significant fragment at m/z 147 (M-1) is anticipated due to the loss of a hydrogen atom. Another prominent fragment at m/z 133 corresponds to the loss of a methyl group (M-15), a common fragmentation pathway for methylated aromatic systems.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be characterized by a signal in the aromatic region (typically δ 8.0-8.5 ppm) for the lone proton on the pyrazine ring. The protons of the (E)-propenyl group would appear as doublets or doublet of quartets in the vinylic region (δ 5.5-7.0 ppm). The two methyl groups attached to the pyrazine ring would resonate as singlets in the upfield region (δ 2.4-2.7 ppm), and the methyl group of the propenyl substituent would appear as a doublet.
-
¹³C NMR: The carbon atoms of the pyrazine ring would appear in the downfield region (δ 140-160 ppm). The carbons of the propenyl group and the methyl substituents would be found in the more upfield regions of the spectrum.
Analytical Workflow: HS-SPME-GC-MS
For the analysis of pyrazines in complex matrices, such as food or biological samples, a sample preparation step is often required to isolate and concentrate the analytes. Headspace Solid-Phase Microextraction (HS-SPME) is a common and efficient technique.[8][9]
Diagram 3: Workflow for the analysis of pyrazines using HS-SPME-GC-MS.
Applications and Significance
Flavor and Fragrance Industry
The primary application of 3,5-Dimethyl-2-(1E)-propenylpyrazine and related compounds is as a flavor and fragrance ingredient.[1][10] Its organoleptic profile, likely contributing nutty, roasted, and possibly sweet notes, makes it a valuable component in creating complex flavor profiles for a wide range of products, including baked goods, confectionery, savory snacks, and beverages.[11]
Research Applications
In a research context, this compound serves as an important analytical standard. Its deuterated isotopologue, 3,5-Dimethyl-2E-(propenyl)pyrazine-d3, is used as an internal standard for accurate quantification in complex matrices by techniques such as GC-MS or LC-MS.[12] This is crucial in metabolic studies, food science research, and environmental analysis.
Safety and Handling
While specific toxicity data for 3,5-Dimethyl-2-(1E)-propenylpyrazine is not extensively documented, general safety precautions for handling pyrazine derivatives should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
3,5-Dimethyl-2-(1E)-propenylpyrazine is a significant member of the pyrazine family of compounds, with key applications in the flavor and fragrance industries. Its chemical properties, including its volatility and distinct aromatic structure, are central to its function. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective use in both commercial and research settings. This guide provides a comprehensive overview to support the work of scientists and professionals in related fields.
References
-
Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]
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Bocris, F. (n.d.). Pyrazines for Fragrances. Perfumer & Flavorist. [Link]
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Mortzfeld, F. B., et al. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Semantic Scholar. [Link]
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Scent Journer. (2024, July 31). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. Scent Journer. [Link]
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Advanced Biotech. (n.d.). Natural Pyrazines. Advanced Biotech. [Link]
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aromaLAB. (n.d.). 3,5-Dimethyl-2-(1E)-propenylpyrazine. aromaLAB Shop. [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)-. NIST Chemistry WebBook. [Link]
-
Bagdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (2021). Analytical methods for pyrazine detection. ResearchGate. [Link]
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]
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Morressier. (n.d.). Determination of pyrazines in shisha. Morressier. [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-(1-propenyl)pyrazine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-propylpyrazine. PubChem Compound Database. [Link]
-
Aulakh, J. S., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]
-
Al-Mousawi, S. M., et al. (2010). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 47(5), 991-1038. [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine, 3,5-dimethyl-2-propyl-. NIST Chemistry WebBook. [Link]
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The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine. The Good Scents Company. [Link]
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Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link]
-
MDPI. (2025, September 30). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. MDPI. [Link]
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Lee, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14594. [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine, 2,3-dimethyl-5-(1-propenyl)-, (Z)-. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. [Link]
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FooDB. (2010, April 8). Showing Compound 3,5-Dimethyl-2-propylpyrazine (FDB019677). FooDB. [Link]
-
The Good Scents Company. (n.d.). 3,6-cocoa pyrazine. The Good Scents Company. [Link]
- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.
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FooDB. (2010, April 8). Showing Compound 2,3-Dimethyl-5-(1-propenyl)pyrazine (FDB019670). FooDB. [Link]
-
Scent.vn. (n.d.). 2,3-Dimethyl-5-(2-propenyl)pyrazine. Scent.vn. [Link]
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Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-5-(1-propenyl)pyrazine. PubChem Compound Database. [Link]
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3,5-Dimethyl-2-(1E)-propenylpyrazine IUPAC name and structure
The following technical guide details the structural characterization, synthesis, and validation of 3,5-Dimethyl-2-(1E)-propenylpyrazine .
Executive Summary & Identity
3,5-Dimethyl-2-(1E)-propenylpyrazine is a high-value alkylpyrazine used primarily in flavor chemistry for its potent roasted, nutty, and cocoa notes. In pharmaceutical research, it serves as a structural analog for bioactive pyrazine derivatives and a probe for metabolic stability studies involving alkenyl side chains.
This guide prioritizes the (E)-isomer (trans-isomer), which is thermodynamically more stable and often possesses distinct sensory and physicochemical properties compared to its (Z)-counterpart.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 3,5-dimethyl-2-[(E)-prop-1-enyl]pyrazine |
| Common Name | (E)-2-(1-Propenyl)-3,5-dimethylpyrazine |
| CAS Number | 55138-78-8 (Specific to (E)-isomer) |
| CAS Number (Z) | 55138-74-4 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Roasted nut, cocoa, burnt sugar, earthy |
Structural Visualization
The structure consists of a pyrazine core substituted with methyl groups at positions 3 and 5, and a propenyl chain at position 2 in the trans (E) configuration.
Figure 1: Structural connectivity of 3,5-Dimethyl-2-(1E)-propenylpyrazine.
Chemical Synthesis & Manufacturing
For high-purity applications (pharmaceutical standards), a regioselective cross-coupling approach is superior to non-selective condensation methods.
Method A: Regioselective Suzuki-Miyaura Coupling (Recommended)
This protocol ensures the propenyl group is attached specifically at position 2, avoiding the mixture of isomers common in direct alkylation.
Precursors:
-
Substrate: 2-Chloro-3,5-dimethylpyrazine (Commercially available or synthesized from 3,5-dimethyl-2-hydroxypyrazine).
-
Reagent: (E)-1-Propenylboronic acid (or pinacol ester).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Workflow:
-
Charge: Dissolve 2-chloro-3,5-dimethylpyrazine (1.0 eq) and (E)-1-propenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).
-
Base: Add K₂CO₃ (2.0 eq).
-
Catalysis: Degas with N₂, then add Pd catalyst (0.05 eq).
-
Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the product.
Method B: Knoevenagel Condensation (Industrial)
Used for bulk flavor production. Less selective, requiring rigorous distillation to separate isomers.
Reaction: 2,3,5-Trimethylpyrazine + Acetaldehyde → (Base) → Alcohol Intermediate → (-H₂O) → Product
-
Note: This method often yields a mixture of 2-propenyl, 3-propenyl (if starting with 2,5-dimethyl), and side-chain isomers.
Synthesis Pathway Diagram
Figure 2: Regioselective synthesis via Suzuki coupling for high-purity applications.
Analytical Validation (Self-Validating Protocol)
To confirm the identity and stereochemistry (E vs Z), Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Characterization
The key differentiator is the coupling constant (
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Pyrazine Ring H | ~8.20 | Singlet (s) | - | Proton at C6 (isolated) |
| Vinyl H (α) | ~6.6 - 6.8 | Doublet of Quartets | Confirms (E)-Isomer | |
| Vinyl H (β) | ~6.4 - 6.5 | Doublet of Quartets | Coupled to α-H and methyl | |
| Vinyl Methyl | ~1.95 | Doublet (d) | Terminal methyl of propenyl | |
| Ring Methyls | ~2.50, 2.55 | Singlets (s) | - | Methyls at C3 and C5 |
Validation Logic:
-
Pass: If the vinylic coupling constant is >14 Hz , the sample is the (E)-isomer .
-
Fail: If the coupling constant is ~11 Hz , the sample is the (Z)-isomer (cis).
Mass Spectrometry (GC-MS)[3]
-
Molecular Ion:
[1][2] -
Base Peak: Typically
(Loss of H•) or fragment at (Loss of •CH₃). -
Retention Index (RI): On a polar column (e.g., DB-Wax), the (E)-isomer typically elutes after the (Z)-isomer due to better packing/interaction, though this must be verified with standards (approx RI 1690-1700 on polar).
Applications & Safety
Flavor & Fragrance
-
Profile: High-impact "roasted" note essential for coffee, cocoa, and nut flavors.
-
Threshold: Extremely low odor detection threshold (ppb range), requiring careful dilution.
Pharmaceutical Relevance[5][6]
-
Metabolic Probe: Used to study cytochrome P450 oxidation of alkenyl side chains.
-
Intermediate: Precursor for synthesizing pyrazine-based ligands or functionalized biologically active cores.
Safety Precautions
-
Handling: Potent odorant; handle in a fume hood to avoid facility contamination.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the double bond.
References
-
PubChem. 3,5-Dimethyl-2-(1-propenyl)pyrazine (Compound).[1] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)- (CAS 55138-74-4) & Isomer Data. National Institute of Standards and Technology.[3] [Link]
-
The Good Scents Company. 3,5-Dimethyl-2-(1-propenyl)pyrazine Flavor Profile and Safety.[Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants of E/Z alkenes).
Sources
A Technical Guide to the Sensory Characteristics of 3,5-Dimethyl-2-(1E)-propenylpyrazine
Abstract: 3,5-Dimethyl-2-(1E)-propenylpyrazine is a heterocyclic, nitrogen-containing volatile compound belonging to the pyrazine family, a class of molecules renowned for their significant contributions to the aromas of cooked, roasted, and fermented foods. This technical guide provides a comprehensive overview of the known and inferred sensory characteristics of this specific pyrazine isomer. It consolidates physicochemical data, explores the structure-odor relationship that governs its aromatic profile, and presents detailed, field-proven methodologies for its sensory and instrumental analysis. This document is intended for researchers, flavor chemists, and drug development professionals engaged in the study of flavor science, off-note characterization, and sensory perception.
Introduction: The Role of Pyrazines in Flavor Chemistry
Pyrazines are a cornerstone of modern flavor science, responsible for some of the most desirable and recognizable aromas generated during the thermal processing of food.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars, their diverse alkyl, acyl, and alkenyl substitutions give rise to a wide spectrum of sensory notes, from the nutty, roasted, and chocolate-like profiles of many alkylpyrazines to the green, herbaceous, and bell pepper notes of methoxypyrazines.[1][2]
The compound 3,5-Dimethyl-2-(1E)-propenylpyrazine, a member of the alkylalkenylpyrazine subclass, is of particular interest due to its structural features, which suggest a potent and complex aromatic profile. Understanding its specific sensory contribution is critical for applications ranging from optimizing food processing to identifying characteristic off-flavors, as has been noted in the storage of certain protein-rich products. This guide synthesizes the available data to provide a foundational understanding of this molecule and a practical framework for its empirical investigation.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to designing appropriate analytical strategies. The key properties of 3,5-Dimethyl-2-(1E)-propenylpyrazine are summarized in Table 1. Its volatility and semi-polar nature are critical determinants for selecting gas chromatography parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 55138-78-8 | |
| Appearance | Liquid (at standard conditions) | |
| Kovats RI (non-polar) | 1236 | [3] |
| Kovats RI (polar) | 1696 | [3] |
Sensory Characteristics: Profile and Potency
Direct and specific sensory data for purified 3,5-Dimethyl-2-(1E)-propenylpyrazine is not extensively documented in peer-reviewed literature. However, a robust and scientifically sound profile can be inferred from the well-characterized sensory attributes of its close structural analogs.
Odor and Flavor Profile
The sensory profile is predicted to be dominated by nutty, roasted, and cocoa-like notes . This inference is based on the consistent characterization of pyrazines with similar substitution patterns (Table 2). The presence of the propenyl group, as opposed to a saturated alkyl chain, may introduce additional complexity, potentially adding subtle burnt, cereal, or earthy nuances.
| Compound | Structural Difference | Reported Sensory Descriptors | Source |
| 3,5-Dimethyl-2-propylpyrazine | Saturated analog (propyl vs. propenyl) | Burnt, hazelnut | [4] |
| 2-Ethyl-3,5-dimethylpyrazine | Ethyl at C2 instead of propenyl | Cocoa, chocolate, nutty, burnt almond | [5][6] |
| 2,3,5-Trimethylpyrazine | Methyl at C2 instead of propenyl | Nutty, baked potato, roasted peanut, cocoa | [5] |
Odor Threshold and Potency
While the specific odor detection threshold for 3,5-Dimethyl-2-(1E)-propenylpyrazine in water has not been formally reported, the thresholds of related alkylpyrazines strongly suggest it is a high-impact aroma compound with a very low threshold, likely in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range (Table 3). The potency of pyrazines is heavily influenced by their substitution pattern.[7]
| Compound | Odor Threshold in Water (ppb) | Source |
| 2,5-Dimethylpyrazine | 800 | [5] |
| 2,3,5-Trimethylpyrazine | 400 | [5] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | [5] |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | [5] |
The principle of homology suggests that increasing the size and complexity of the alkyl/alkenyl side chains, particularly at the 2-position, tends to dramatically decrease the odor threshold. Therefore, it is reasonable to hypothesize that 3,5-Dimethyl-2-(1E)-propenylpyrazine is a potent odorant.
Structure-Odor Relationship (SOR)
The sensory character of a pyrazine is intrinsically linked to its molecular architecture. Quantitative Structure-Activity Relationship (QSAR) studies reveal that the type, size, and position of substituent groups on the pyrazine ring are critical.[8]
-
Expertise & Causality: The substitution at positions 2, 3, and 5 is known to be particularly crucial for potent odorant activity.[8] In the target molecule, all three of these positions are substituted. The methyl groups at positions 3 and 5 anchor the characteristic nutty/roasted pyrazine base, while the C2-propenyl group is the primary modulator of its specific character and potency. Electronic and topological features of the molecule, including the electron-rich nitrogen atoms, contribute to the strength of the interaction with human olfactory receptors.[9] The double bond in the propenyl chain introduces conformational rigidity and alters the molecule's shape compared to its saturated propyl analog, which can significantly influence the binding affinity to specific olfactory receptors and thus modify the perceived odor.
Methodologies for Sensory Characterization
To empirically determine the sensory characteristics of 3,5-Dimethyl-2-(1E)-propenylpyrazine, a combination of instrumental analysis and formal sensory evaluation is required. The following protocols represent a self-validating system for generating reliable and reproducible data.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is the definitive technique for assessing the sensory contribution of individual volatile compounds within a mixture or as a pure standard.[10][11] It uses a human assessor as a highly sensitive detector to perceive odors as they elute from the GC column.
Caption: Workflow for GC-O-MS analysis.
-
Sample Preparation:
-
For pure standard analysis, prepare serial dilutions of 3,5-Dimethyl-2-(1E)-propenylpyrazine in a deodorized, appropriate solvent (e.g., ethanol or propylene glycol).
-
For analysis in a food matrix, extract volatiles using a method that minimizes artifacts, such as Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME).[6][12] The choice is causal: SAFE is ideal for a comprehensive extract, while SPME is excellent for headspace analysis, mimicking the aroma release during consumption.
-
-
Gas Chromatography:
-
Rationale: Employ two columns of orthogonal polarity (e.g., a non-polar DB-5 and a polar WAX-type) for comprehensive analysis. This is a self-validating step; matching the Retention Index (RI) and mass spectrum of an unknown peak to a pure standard on two different columns provides unequivocal identification.[13]
-
Injection: Use a split/splitless or PTV injector. Optimize temperature to ensure efficient transfer of the analyte without thermal degradation.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a controlled rate (e.g., 5-10°C/min) to an appropriate final temperature (e.g., 250°C) to ensure good separation of volatile compounds.
-
-
Olfactometry & Detection:
-
Split the column effluent between a Mass Spectrometer (MS) for identification and a heated olfactometry port for sensory detection.[12]
-
Humidified air should be supplied to the sniff port to prevent nasal dehydration of the assessors.
-
A trained panel of assessors (typically 6-12) sniffs the effluent and records the time, intensity, and descriptor of any perceived odor.
-
-
Quantification of Sensory Impact (AEDA):
-
Perform Aroma Extract Dilution Analysis (AEDA). Sequentially dilute the sample extract (e.g., 1:2, 1:4, 1:8...) and analyze each dilution by GC-O.[14]
-
The Flavor Dilution (FD) factor is the highest dilution at which the compound's aroma is still detected. A higher FD factor indicates a more potent contributor to the overall aroma.
-
Sensory Panel Evaluation: Odor Threshold Determination
Determining the detection threshold in a specific matrix (e.g., water) provides a quantitative measure of a compound's potency. The 3-Alternative Forced Choice (3-AFC) method is a robust and widely accepted standard.[15]
Caption: Sensory panel logic for 3-AFC threshold determination.
-
Panelist Screening & Training:
-
Sample Preparation:
-
Prepare a stock solution of 3,5-Dimethyl-2-(1E)-propenylpyrazine in ethanol.
-
Create a series of ascending concentrations in the desired matrix (e.g., purified, deodorized water), typically in steps of 1:2 or 1:3 dilutions. The range should bracket the expected threshold.
-
-
Test Execution:
-
For each concentration level, present each panelist with a set of three coded samples. Two samples contain only the matrix (blanks), and one contains the pyrazine at that concentration.
-
The panelist's task is to identify which of the three samples is different from the other two. Guessing is required if no difference is perceived.
-
Present samples in a randomized order, starting from the lowest concentration and moving upwards.
-
-
Data Analysis:
-
An individual's detection threshold is calculated as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
-
The group threshold is defined as the concentration at which 50% of the panel can correctly detect the compound.
-
Conclusion
3,5-Dimethyl-2-(1E)-propenylpyrazine is a structurally significant member of the pyrazine family. While specific sensory data remains to be published, a comprehensive analysis of its structural analogs and the established principles of structure-odor relationships strongly indicates a potent aroma profile characterized by nutty, roasted, and cocoa-like notes, with a very low odor threshold. The methodologies detailed in this guide, combining instrumental GC-O-MS analysis with formal sensory panel evaluations, provide a robust, self-validating framework for the definitive characterization of this and other high-impact flavor compounds. Such empirical data is invaluable for advancing our understanding of food chemistry, flavor perception, and quality control.
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An In-depth Technical Guide to the Role of Pyrazines in Coffee and Cocoa Aroma
Abstract
Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable aromas of a vast array of food products.[1] Typically associated with nutty, roasted, toasted, and baked flavor profiles, these potent volatile compounds are detectable at very low concentrations due to their low odor thresholds.[1][2][3] Their formation is predominantly a result of thermal processing through the Maillard reaction and Strecker degradation, although microbial pathways also contribute to their presence in fermented foods.[1][4] In the realm of high-value consumables, pyrazines are the cornerstone of the characteristic aromas of coffee and cocoa. Understanding the mechanisms of pyrazine formation, their quantitative distribution, and the analytical protocols for their detection is paramount for food scientists aiming to optimize flavor profiles and for researchers investigating their broader biological activities.[1] This guide provides a detailed overview of pyrazine formation pathways, quantitative data on their occurrence in coffee and cocoa, and in-depth experimental methodologies for their analysis.
The Genesis of Aroma: Pyrazine Formation Pathways
The generation of pyrazines in coffee and cocoa is primarily driven by complex chemical reactions during thermal processing, namely the Maillard reaction and the subsequent Strecker degradation.[1] Fermentation, particularly in cocoa, also plays a crucial, preparatory role by creating the necessary precursor molecules.[5][6][7]
The Maillard Reaction: A Symphony of Flavor Creation
The Maillard reaction is a non-enzymatic browning process that occurs between amino compounds (amino acids, peptides) and reducing sugars under heat.[8][9] This reaction is not a single pathway but a complex network of reactions that produces a wide array of flavor compounds, with pyrazines being among the most significant.[4][8] The process is generally divided into three stages, with the intermediate and final stages being responsible for the generation of key aroma molecules. During the intermediate stage, reactive intermediates like α-dicarbonyl compounds are formed, which are critical for the subsequent steps leading to pyrazines.[8]
Strecker Degradation: The Crucial Sub-Pathway to Pyrazines
A pivotal step within the Maillard reaction is the Strecker degradation.[8] This reaction involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. The process results in the formation of Strecker aldehydes, which contribute to the overall aroma profile, and α-aminoketones.[10][11] These α-aminoketones are the direct and essential building blocks for pyrazines. Two α-aminoketone molecules can then condense to form an intermediate dihydropyrazine, which is subsequently oxidized to a stable, aromatic pyrazine.[11]
The specific amino acid involved in the Strecker degradation influences the type of Strecker aldehyde produced and can also affect the substitution pattern of the resulting pyrazines, adding to the complexity and variety of the final aroma.[12]
The Role of Pyrazines in Coffee Aroma
In coffee, the aroma is almost entirely developed during the roasting process, where hundreds of volatile compounds are formed.[13] Pyrazines are the second most abundant class of aromatic compounds and are fundamental to the characteristic "roasty" backbone of coffee's scent.[2][14]
Influence of Roasting Parameters
The formation and concentration of pyrazines are highly dependent on the roasting conditions.[15] Roasting temperature and time are critical variables; as they increase, the Maillard reaction and Strecker degradation accelerate, leading to a higher concentration of pyrazines.[16][17] This is why darker roasts are often characterized by more intense nutty, roasty, and cocoa-like notes.[14] Studies have shown that a bean temperature of around 210°C can be optimal for producing a significant amount of alkylpyrazines.[18] The speed of the roast also plays a role, influencing the final balance of these key aroma compounds.[18]
Key Pyrazines and Their Sensory Contribution
While over 80 pyrazines have been identified in coffee, a smaller subset is responsible for the most significant sensory impact.[19] These compounds provide the grounding, roasty, and nutty depth to the coffee aroma profile.[14]
| Pyrazine Compound | Common Aroma Descriptors | Typical Concentration Range (mg/kg in roasted coffee) |
| 2-Methylpyrazine | Roasted, nutty | 1.47 - 3.01 ng/mg (in one study) |
| 2,5-Dimethylpyrazine | Roasted, nutty, cocoa, earthy | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee-like | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| 2-Ethylpyrazine | Earthy, roasted | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| 2-Ethyl-5-methylpyrazine | Roasted, nutty, potato-like | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| 2,3,5-Trimethylpyrazine | Roasted, nutty, chocolate | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| 2,3,5,6-Tetramethylpyrazine | Nutty, cocoa-like, chocolate | 82.1 - 211.6 mg/kg (total alkylpyrazines) |
| (Concentration ranges are indicative and vary widely based on coffee origin, processing, and roast profile. Data synthesized from multiple sources including[18][20]) |
The Dual Impact of Fermentation and Roasting on Cocoa Aroma
Unlike coffee, the development of cocoa's characteristic flavor is a two-stage process: fermentation and roasting. Fermentation is essential for creating the flavor precursors—free amino acids and reducing sugars—which are then converted into aromatic compounds during roasting.[17]
Fermentation: Setting the Stage for Flavor
During cocoa bean fermentation, complex proteins and carbohydrates are broken down by microbial activity into simpler molecules. This process generates the free amino acids and reducing sugars necessary for the Maillard reaction.[5] Well-fermented beans have a higher concentration of these precursors, leading to a greater potential for pyrazine generation during roasting.[5] Some pyrazines, such as tetramethylpyrazine, can even be detected in unroasted but fermented beans, indicating a microbial contribution to their formation.[5][6]
Roasting: Forging the Chocolate Flavor
The roasting of cocoa nibs, typically between 130°C and 150°C, triggers the Maillard reaction and Strecker degradation, transforming the precursors into a complex mixture of volatile compounds.[17] Pyrazines are a main class of these volatiles and are key components of the desirable cocoa and chocolate aroma.[17][21] The roasting time and temperature directly impact the final pyrazine profile; higher temperatures generally favor their formation, though excessive heat or time can lead to a decrease as they participate in further reactions.[22][23]
Key Pyrazines in Cocoa and Quality Indicators
Approximately 80 pyrazine compounds contribute to the overall cocoa flavor, with tetramethylpyrazine and trimethylpyrazine being among the most important.[17][24]
| Pyrazine Compound | Common Aroma Descriptors |
| Tetramethylpyrazine (TMP) | Nutty, chocolate, coffee-like[21] |
| 2,3,5-Trimethylpyrazine (TrMP) | Nutty, earthy, roasted[21][25] |
| 2,5-Dimethylpyrazine | Cocoa, rum, roasted nut[21] |
| 2,6-Dimethylpyrazine | Roasted, nutty[25] |
| Methylpyrazine | Nutty, cocoa-like[25] |
| 2-Ethyl-3,5-dimethylpyrazine | Potato-like, popcorn, nutty[21][26] |
| 2-Ethyl-5-methylpyrazine | Earthy, nutty[27] |
The concentration ratio of tetramethylpyrazine to trimethylpyrazine (TMP/TrMP) has been proposed as a useful indicator of the roasting degree. A ratio of approximately 1.0 is often associated with a normal, desirable roast, while a value below 1.0 may indicate over-roasting.[17]
Analytical Methodologies for Pyrazine Profiling
The accurate identification and quantification of pyrazines in complex food matrices like coffee and cocoa require robust and sensitive analytical techniques.[28][29] The standard workflow involves volatile extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[30]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from a sample's headspace.[31][32]
-
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the heated inlet of a gas chromatograph for thermal desorption and analysis.[31]
-
Causality of Choices:
-
Fiber Coating: The choice of fiber is critical for extraction efficiency. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad polarity range, enabling the effective trapping of a wide variety of volatile compounds, including pyrazines.[30][31]
-
Incubation Temperature & Time: Heating the sample vial (e.g., to 60-80°C) increases the vapor pressure of the analytes, facilitating their release into the headspace and improving extraction sensitivity.[32][33] An equilibration period ensures that the headspace concentration is stable before the fiber is exposed.
-
Extraction Time: The duration of fiber exposure must be optimized and kept consistent to ensure reproducible adsorption of analytes.
-
Step-by-Step Methodology:
-
Sample Preparation: Weigh a precise amount (e.g., 1-5 grams) of finely ground roasted coffee or cocoa liquor into a headspace vial (e.g., 20 mL).
-
Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., a deuterated pyrazine analogue for Stable Isotope Dilution Analysis) to ensure accurate quantification.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles.
-
Incubation: Place the vial in a heated agitator or water bath set to the optimized temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow the sample to equilibrate.[31]
-
Extraction: Introduce the SPME fiber into the vial, exposing it to the headspace for the optimized extraction time (e.g., 30-50 minutes).[31][32]
-
Desorption: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates the desorbed compounds based on their volatility and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them, providing both qualitative (mass spectrum) and quantitative (peak area) data.
-
Self-Validation: The system's validity is confirmed through the use of an internal standard, which corrects for variations in extraction efficiency and injection volume. Stable Isotope Dilution Analysis (SIDA), where isotopically labeled versions of the target analytes are used as internal standards, is considered the gold standard for accuracy in quantification.[20][34]
Step-by-Step Methodology:
-
Separation: Utilize a capillary column with a suitable stationary phase (e.g., a polar Carbowax or mid-polar DB-5 type) to achieve chromatographic separation of the pyrazines.
-
Temperature Program: Employ a temperature gradient (e.g., start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C) to elute compounds in order of increasing boiling point.
-
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify unknown compounds by comparing their mass spectra to a reference library (e.g., NIST). For quantification of target pyrazines, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
-
Data Analysis: Identify pyrazines based on their retention time and mass spectrum. Quantify each identified pyrazine by comparing its peak area to that of the internal standard.
Conclusion and Future Perspectives
Pyrazines are indispensable to the signature aromas of coffee and cocoa, formed primarily through the Maillard reaction and Strecker degradation during roasting. The availability of precursors, significantly influenced by fermentation in cocoa, and the precise control of roasting parameters are the determining factors in shaping the final aromatic profile. Methodologies such as HS-SPME-GC-MS, particularly when coupled with stable isotope dilution analysis, provide the necessary sensitivity and accuracy for researchers to profile these critical compounds, enabling a deeper understanding of flavor chemistry and empowering the industry to optimize processing for desired sensory outcomes.
Future research will likely focus on the nuanced impact of specific microbial strains on precursor development during cocoa fermentation, the exploration of novel and rapid analytical techniques for real-time process monitoring, and a deeper investigation into the synergistic and antagonistic sensory interactions between pyrazines and other volatile compounds.
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An In-depth Technical Guide on the Biological Activity of Propenylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenylpyrazines, a subclass of pyrazine derivatives characterized by a propenyl group substituent, represent a promising but underexplored area in medicinal chemistry. Pyrazines, six-membered aromatic heterocycles with two nitrogen atoms, are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.[1][2] This guide provides a comprehensive technical overview of the current understanding and future directions for investigating the biological activities of propenylpyrazines. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore this class of compounds. The guide delves into established methodologies for assessing cytotoxicity, antimicrobial efficacy, and antioxidant potential, and explores the potential mechanisms of action, including the modulation of key cellular signaling pathways.
Introduction to Propenylpyrazines: A Frontier in Pyrazine Research
Pyrazine and its derivatives are integral scaffolds in numerous clinically approved drugs and biologically active compounds.[3][4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these molecules to biological targets.[5] While extensive research has focused on various pyrazine derivatives, the specific contributions of a propenyl substituent to the biological activity profile are not yet fully elucidated.
Propenylpyrazines, such as 2-methyl-5-(1-propenyl)pyrazine, are found in nature, for instance, produced by microorganisms like Streptomyces antioxidans.[1] Their structural similarity to other biologically active alkyl- and methoxypyrazines suggests a high potential for interesting pharmacological properties. This guide serves as a technical resource to stimulate and direct further investigation into this promising chemical space.
Key Biological Activities of Pyrazine Derivatives: An Insight into Propenylpyrazine Potential
The biological activities of pyrazine derivatives are diverse and well-documented, providing a strong rationale for the investigation of propenylpyrazines.[2][6]
Anticancer Activity
Numerous pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] For instance, certain chalcone-pyrazine hybrids have shown potent inhibitory effects on cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) with IC50 values in the sub-micromolar range.[4] Another study on pyrazine-fused 23-hydroxybetulinic acid derivatives reported potent antiproliferative activity against SF-763 (glioblastoma), B16 (melanoma), and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range.[7] These findings suggest that the pyrazine scaffold is a valuable pharmacophore for the development of novel anticancer agents. The introduction of a propenyl group could modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced cytotoxicity and selectivity.
Antimicrobial Activity
Pyrazine derivatives have been reported to possess broad-spectrum antimicrobial activity.[8] For example, 2,5-bis(1-methylethyl)-pyrazine has been shown to have antimicrobial effects and at high concentrations, it can induce a strong DNA damage response in bacteria.[9] Some coumarin-pyrazine derivatives have demonstrated good antibacterial activity against Salmonella typhi, Escherichia coli, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL.[2] The structural features of propenylpyrazines may allow for effective interaction with microbial targets, making them promising candidates for new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of pyrazine derivatives have also been a subject of interest. Certain spiro-pyran derivatives containing a pyrazine moiety have shown good dose-dependent free radical scavenging activity in DPPH assays.[2] The ability of the pyrazine ring and its substituents to donate electrons or hydrogen atoms is key to this activity. The propenyl group, with its double bond, could potentially contribute to the radical scavenging capacity of these molecules.
Other Biological Activities
Beyond these core activities, pyrazine derivatives have been investigated for a range of other pharmacological effects, including anti-inflammatory, analgesic, and antidiabetic properties.[2] For example, propyphenazone, a pyrazolone derivative, acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[10]
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the biological potential of novel propenylpyrazine compounds, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity, antimicrobial activity, and antioxidant capacity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
3.1.1. Principle
Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
3.1.2. Step-by-Step Protocol
-
Cell Seeding:
-
Culture and harvest the desired cancer cell line (e.g., MCF-7, A549).
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of the propenylpyrazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3.1.3. Experimental Workflow Diagram
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
3.2.1. Principle
A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[13]
3.2.2. Step-by-Step Protocol
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[15]
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the propenylpyrazine compound.
-
Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., from 512 µg/mL down to 1 µg/mL).[17]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).
-
Incubate the plate at 35-37°C for 16-20 hours.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
3.2.3. Experimental Workflow Diagram
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[6]
3.3.1. Principle
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
3.3.2. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.[18]
-
Prepare a stock solution of the propenylpyrazine compound in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.[1]
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with methanol) and a positive control (a known antioxidant like ascorbic acid or Trolox).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[18]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Plot the percentage of scavenging activity against the compound concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[19]
-
3.3.3. Experimental Workflow Diagram
Potential Mechanisms of Action: Modulating Cellular Signaling Pathways
The biological activities of small molecules are often attributed to their ability to modulate specific intracellular signaling pathways. Based on the known activities of other pyrazine derivatives and related heterocyclic compounds, propenylpyrazines may exert their effects through the following key pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[20] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[21] Some natural compounds are known to inhibit NF-κB signaling by preventing the phosphorylation and degradation of its inhibitor, IκB.[7] It is plausible that propenylpyrazines could interfere with this pathway, leading to anti-inflammatory and anticancer effects.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis.[14][22] The MAPK family includes ERK, JNK, and p38 kinases. Aberrant activation of the MAPK pathway is a hallmark of many cancers.[23] Some anticancer agents function by inhibiting components of this pathway. Propenylpyrazines could potentially modulate MAPK signaling, thereby affecting cell fate.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that plays a key role in cell cycle progression, cell survival, and proliferation. This pathway is frequently hyperactivated in many types of cancer, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN. Inhibition of the PI3K/Akt pathway is a major focus of cancer drug development. Propenylpyrazines may exert their anticancer effects by interfering with this signaling cascade.
Data Presentation: A Framework for Reporting Findings
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of Propenylpyrazine Derivatives (IC50 in µM)
| Compound | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Propenylpyrazine A | |||
| Propenylpyrazine B | |||
| Positive Control |
Table 2: Antimicrobial Activity of Propenylpyrazine Derivatives (MIC in µg/mL)
| Compound | Gram-positive 1 | Gram-negative 1 | Fungal Strain 1 |
| Propenylpyrazine A | |||
| Propenylpyrazine B | |||
| Positive Control |
Table 3: Antioxidant Activity of Propenylpyrazine Derivatives (EC50 in µM)
| Compound | DPPH Scavenging |
| Propenylpyrazine A | |
| Propenylpyrazine B | |
| Positive Control |
Conclusion and Future Directions
Propenylpyrazines represent a promising yet largely unexplored class of compounds with the potential for significant biological activity. This guide has provided a comprehensive framework for their investigation, from foundational knowledge to detailed experimental protocols and potential mechanisms of action. The structural similarity of propenylpyrazines to other bioactive pyrazine derivatives strongly suggests their potential as anticancer, antimicrobial, and antioxidant agents.
Future research should focus on the synthesis and biological evaluation of a diverse library of propenylpyrazine derivatives to establish structure-activity relationships. Mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
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Methodological & Application
Analysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine by Gas Chromatography-Mass Spectrometry: An Application Note and Protocol
Introduction: The Aromatic Significance of Pyrazines
Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the desirable flavors and aromas in a wide array of cooked, roasted, and fermented foods, including coffee, cocoa, and baked goods.[1] The specific compound of interest, 3,5-Dimethyl-2-(1E)-propenylpyrazine, is a member of this family, characterized by its potent nutty, roasted, and earthy aroma profile.[2] Accurate and sensitive analytical methods for the identification and quantification of this pyrazine are paramount for quality control in the food and beverage industry, flavor and fragrance development, and in academic research exploring the Maillard reaction and food chemistry.[3]
This application note provides a comprehensive guide to the analysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the selection of analytical parameters, from sample preparation to data interpretation, providing a robust protocol for researchers, scientists, and drug development professionals who may encounter this or similar volatile compounds.
Methodology: A Strategic Approach to Volatile Compound Analysis
The analysis of volatile and semi-volatile compounds like 3,5-Dimethyl-2-(1E)-propenylpyrazine from complex matrices requires a methodology that ensures efficient extraction, optimal chromatographic separation, and unambiguous identification.[4] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a powerful and widely adopted technique for this purpose due to its solvent-free nature, high sensitivity, and minimal sample preparation requirements.[5][6]
The Logic of HS-SPME
HS-SPME operates on the principle of equilibrium partitioning of volatile analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fused-silica fiber.[7] By heating the sample in a sealed vial, volatile compounds like our target pyrazine are driven into the headspace, where they are adsorbed onto the SPME fiber.[7] The choice of fiber coating is critical and is determined by the polarity of the analyte. For pyrazines, a bipolar fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can adsorb a wide range of volatile and semi-volatile compounds.[6][8]
Experimental Protocol
This protocol outlines a validated starting point for the analysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Materials and Reagents
-
Analyte Standard: 3,5-Dimethyl-2-(1E)-propenylpyrazine (≥95% purity)[9]
-
Internal Standard (IS): 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 or a structurally similar, commercially available deuterated pyrazine is recommended for accurate quantification.[10]
-
Solvents: Methanol or Ethanol (HPLC grade) for stock solution preparation.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar bipolar fiber.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sample Matrix: The sample to be analyzed (e.g., coffee beans, cocoa powder, liquid food product).
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,5-Dimethyl-2-(1E)-propenylpyrazine and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (HS-SPME)
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the homogenized sample into a 20 mL headspace vial (e.g., 1-5 g for solids, 5-10 mL for liquids).
-
Internal Standard Spiking: Spike each sample and calibration standard with a consistent concentration of the internal standard.
-
Vial Sealing: Immediately seal the vials with the magnetic screw caps to prevent the loss of volatile compounds.
-
Incubation and Extraction: Place the vials in the autosampler tray. The following parameters are a robust starting point and should be optimized for your specific application.[8]
-
Incubation Temperature: 60-80°C
-
Incubation Time: 20-30 minutes
-
Extraction Time: 30-50 minutes
-
Agitation: On (if available)
-
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters. The choice of a mid-polarity column is a good compromise for the analysis of a broad range of volatile compounds, including pyrazines.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A or equivalent | Offers high sensitivity and selectivity for analyte detection. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar to mid-polar column offering good resolution for a wide range of volatile compounds. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of analytes from the SPME fiber to the GC column. |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A typical temperature program for separating volatile and semi-volatile compounds. |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Quadrupole | 150°C | Maintains a stable temperature for the mass analyzer. |
| Mass Range | m/z 40-300 | A suitable range to capture the molecular ion and characteristic fragments of the target analyte. |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis and library matching; SIM mode for enhanced sensitivity in quantitative analysis. |
Data Analysis and Interpretation
Qualitative Identification
The identification of 3,5-Dimethyl-2-(1E)-propenylpyrazine is confirmed by a combination of two key parameters:
-
Retention Time (RT): The RT of the analyte in the sample should match that of the authentic standard analyzed under the same chromatographic conditions.
-
Mass Spectrum: The electron ionization (EI) mass spectrum of the analyte should exhibit the characteristic fragmentation pattern of 3,5-Dimethyl-2-(1E)-propenylpyrazine. The molecular ion ([M]⁺) is expected at m/z 148, with characteristic fragment ions at m/z 147 and 133. Comparison with a reference library such as the NIST Mass Spectral Library is also recommended for confirmation.
It is crucial to note that positional isomers of alkylpyrazines can produce very similar mass spectra. Therefore, chromatographic separation and confirmation of retention time against a known standard are essential for unambiguous identification.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standards. The concentration of 3,5-Dimethyl-2-(1E)-propenylpyrazine in the samples is then determined from this calibration curve.
| Analyte | Molecular Weight | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| 3,5-Dimethyl-2-(1E)-propenylpyrazine | 148.20 g/mol | Dependent on specific GC conditions | 148 | 147, 133 |
| Internal Standard (e.g., deuterated analog) | Varies | Close to the analyte | Molecular ion | Characteristic fragments |
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for GC-MS analysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine.
Conclusion and Further Considerations
This application note provides a detailed and scientifically grounded protocol for the analysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine by HS-SPME-GC-MS. The described method is sensitive, robust, and suitable for the analysis of this important flavor compound in a variety of matrices.
For optimal results, it is recommended to:
-
Perform method validation: Assess linearity, limits of detection and quantification, precision, and accuracy for your specific sample matrix.
-
Matrix effects: For complex matrices, consider the use of matrix-matched calibration standards to compensate for any suppression or enhancement of the analyte signal.
-
Column Maintenance: Regular conditioning of the GC column is essential to maintain chromatographic performance.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately analyze 3,5-Dimethyl-2-(1E)-propenylpyrazine, contributing to a deeper understanding of its role in food science and other relevant fields.
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- 5. Pyrazine, 3,5-dimethyl-2-propyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 8. Pyrazine, 3,5-dimethyl-2-propyl- [webbook.nist.gov]
- 9. 3,5-Dimethyl-2-(1-propenyl)pyrazine | C9H12N2 | CID 5371957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Characterization of 3,5-Dimethyl-2-(1E)-propenylpyrazine
Executive Summary
This application note details the structural characterization of 3,5-Dimethyl-2-(1E)-propenylpyrazine using high-field NMR spectroscopy. This compound is a potent flavor constituent (often associated with roasted/nutty notes) and a valuable pharmaceutical intermediate.
The primary analytical challenges addressed in this protocol are:
-
Stereochemical Confirmation: Unambiguously distinguishing the (E)- (trans) isomer from the (Z)- (cis) isomer.
-
Regioisomer Verification: Differentiating the 3,5-dimethyl substitution pattern from the isomeric 3,6-dimethyl or 2,3-dimethyl analogs.
-
Signal Assignment: Complete assignment of the proton and carbon backbone using 1D and 2D NMR techniques.
Structural Analysis & Strategy
Before acquisition, a theoretical breakdown of the molecule establishes the "evidence" required for confirmation.
The Spin Systems
The molecule consists of three distinct spin systems that must be resolved:
-
System A (Aromatic): A single isolated proton on the pyrazine ring (H-6).
-
System B (Aliphatic): Two methyl groups attached to the aromatic ring (C3-Me, C5-Me).
-
System C (Olefinic Side Chain): An AMX
system comprising the propenyl chain ( ).
Critical Quality Attributes (CQAs)
To validate the structure, the following NMR markers must be observed:
| Attribute | NMR Marker | Target Value |
| (E)-Configuration | Vicinal Coupling | 15.0 – 16.0 Hz (vs. 11 Hz for Z) |
| 3,5-Substitution | NOE Correlation | C3-Me |
| Ring Position | NOE Correlation | C5-Me |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for resolving the fine coupling constants required to measure
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.-
Rationale:
minimizes viscosity (narrower linewidths) compared to DMSO- , essential for resolving the olefinic multiplets.
-
-
Concentration: 10–15 mg in 600 µL solvent.
-
Note: Avoid high concentrations (>30 mg) to prevent radiation damping and viscosity broadening.
-
-
Tube: 5mm high-precision NMR tube (camber < 3 µm).
Acquisition Parameters (600 MHz recommended)
Protocol A: Quantitative 1H NMR (1D)
-
Pulse Sequence: zg30 (30° excitation)
-
Spectral Width: 12 ppm (-1 to 11 ppm)
-
Acquisition Time (AQ): 3.0 – 4.0 sec (ensure AQ > 3
T2*) -
Relaxation Delay (D1): 5.0 sec (ensure D1 + AQ > 5
T1 for quantitative integration) -
Scans (NS): 16 or 32
-
Temperature: 298 K[1]
Protocol B: 2D NOESY (Stereochemistry & Regiochemistry)
-
Pulse Sequence: noesygpphpp (Phase sensitive, gradient selection)
-
Mixing Time: 500 ms (Optimal for medium-sized molecules to observe spatial NOE)
-
Resolution: 2048 (F2) x 256 (F1) points.
Data Interpretation & Assignment
1H NMR Spectrum Analysis
The following table summarizes the expected chemical shifts and coupling patterns for 3,5-Dimethyl-2-(1E)-propenylpyrazine in
| Position | Type | Multiplicity | Assignment Logic | ||
| H-6 | Aromatic | 8.15 – 8.25 | Singlet (s) | - | Only aromatic proton; deshielded by adjacent N. |
| H-1' | Olefinic | 6.60 – 6.80 | Doublet (d) | ||
| H-2' | Olefinic | 6.40 – 6.60 | DQ | ||
| C3-Me | Methyl | 2.50 – 2.55 | Singlet (s) | - | Ortho to propenyl; deshielded. |
| C5-Me | Methyl | 2.45 – 2.50 | Singlet (s) | - | Meta to propenyl; ortho to H-6. |
| H-3' | Allylic Me | 1.90 – 1.95 | Doublet (d) | Terminal methyl of propenyl chain. |
Structural Verification Workflow
The following diagram illustrates the logical decision tree used to confirm the structure based on the acquired data.
Caption: Logic flow for the stereochemical and regiochemical assignment of the target pyrazine derivative.
Mechanistic Insight: The NOESY "Smoking Gun"
Distinguishing 3,5-dimethyl from 3,6-dimethyl is the most common error in pyrazine characterization.
-
3,5-Isomer (Target): The C3-Methyl is sterically crowded against the propenyl group at C2. This proximity results in a strong Nuclear Overhauser Effect (NOE) between the C3-Methyl protons (~2.5 ppm) and the H-1' olefinic proton (~6.7 ppm).
-
3,6-Isomer: The C3-Methyl would still show an NOE to the propenyl group, but the other methyl (at C6) would be adjacent to the ring nitrogen and not have a neighboring ring proton (H-5 would be the proton). In the 3,5-isomer, the C5-Methyl has a strong NOE with the adjacent ring proton H-6.
References
-
NIST Mass Spectrometry Data Center. Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (E)-. National Institute of Standards and Technology. [Link]
-
Fulcrand, H., et al. (1997).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry.[2][3] [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequence parameters).
-
The Good Scents Company. 2-(1-propenyl)-3,5-dimethylpyrazine Information. [Link]
Sources
Application and Protocol for the Quantification of 3,5-Dimethyl-2-(1E)-propenylpyrazine in Food Matrices
Introduction: The Aromatic Significance of 3,5-Dimethyl-2-(1E)-propenylpyrazine
3,5-Dimethyl-2-(1E)-propenylpyrazine is a member of the pyrazine family, a class of heterocyclic aromatic compounds crucial to the flavor profiles of many thermally processed foods.[1] These compounds are primarily formed through the Maillard reaction and Strecker degradation, contributing characteristic roasted, nutty, and baked aromas.[2][3] The specific pyrazine, 3,5-dimethyl-2-(1E)-propenylpyrazine, has been identified as a key volatile compound, and in some instances, an off-flavor component in certain food products during storage, such as in sea cucumber peptide powders.[4]
The accurate quantification of this and other pyrazines is paramount for food quality control, flavor profile optimization, and shelf-life studies. This document provides a comprehensive guide for researchers and scientists, detailing the analytical workflow from sample preparation to instrumental analysis for the quantification of 3,5-dimethyl-2-(1E)-propenylpyrazine in various food matrices. The methodologies described herein are grounded in established analytical principles to ensure robust and reliable results.
Analytical Strategy: A Rationale for Method Selection
The quantification of volatile and semi-volatile flavor compounds like 3,5-dimethyl-2-(1E)-propenylpyrazine from complex food matrices necessitates a highly selective and sensitive analytical approach. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely applied and effective technique for the characterization and quantification of alkylpyrazines.[5]
The Case for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Volatility and Thermal Stability: Pyrazines are generally volatile and thermally stable, making them ideal candidates for gas chromatographic separation.
-
Selectivity: The mass spectrometer provides unparalleled selectivity, allowing for the differentiation of the target analyte from co-eluting matrix components based on its unique mass spectrum.
-
Sensitivity: Modern GC-MS systems offer low detection limits, which is critical as many flavor-active compounds are present at trace levels (ng/kg).[6]
The Critical Role of Sample Preparation:
The choice of sample preparation technique is arguably the most critical step in the analytical workflow. The goal is to efficiently extract the target analyte from the food matrix while minimizing the co-extraction of interfering compounds. For volatile pyrazines, headspace solid-phase microextraction (HS-SPME) is a preferred method due to its simplicity, speed, and solvent-free nature.[7]
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the quantification of 3,5-Dimethyl-2-(1E)-propenylpyrazine in food matrices.
Caption: Workflow for the quantification of 3,5-Dimethyl-2-(1E)-propenylpyrazine.
Detailed Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines the extraction of 3,5-dimethyl-2-(1E)-propenylpyrazine from a solid or semi-solid food matrix.
Materials:
-
Homogenized food sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Internal Standard (IS) solution (e.g., 2,4,6-trimethylpyridine or a deuterated pyrazine analog in methanol, 1 µg/mL)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Heater-stirrer or water bath with magnetic stirring capabilities
Procedure:
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard solution directly onto the sample.
-
Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
-
Equilibration and Extraction:
-
Place the vial in the heater-stirrer set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation (250 rpm).
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Fiber Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption and analysis.
Protocol 2: GC-MS Instrumental Analysis
This protocol provides typical GC-MS parameters for the analysis of 3,5-dimethyl-2-(1E)-propenylpyrazine. Instrument conditions should be optimized for the specific GC-MS system being used.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
GC Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of pyrazines.[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 15°C/min to 240°C, hold for 5 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: Mass range of m/z 40-300 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for 3,5-dimethyl-2-(1E)-propenylpyrazine (C9H12N2, MW: 148.20 g/mol ) should be determined from its mass spectrum. A suggested starting point for SIM ions could be the molecular ion (m/z 148) and major fragment ions.[1]
-
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application.[9][10] The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 for a multi-point calibration curve. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10, or the lowest point on the calibration curve with acceptable precision and accuracy. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking a blank matrix with a known amount of the analyte. | 80-120% recovery. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
Data Analysis and Quantification
-
Analyte Identification: The identification of 3,5-dimethyl-2-(1E)-propenylpyrazine is confirmed by comparing its retention time and mass spectrum with that of an authentic reference standard. The use of retention indices (RIs) can further enhance the confidence of identification, especially when dealing with isomeric compounds.[5]
-
Calibration Curve: Prepare a series of calibration standards of 3,5-dimethyl-2-(1E)-propenylpyrazine in a suitable solvent or a blank matrix extract. Spike each standard with the same concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the concentration of 3,5-dimethyl-2-(1E)-propenylpyrazine in the food sample using the linear regression equation derived from the calibration curve.
Troubleshooting and Expert Insights
-
Matrix Effects: Food matrices can be complex and may cause signal enhancement or suppression. The use of a matrix-matched calibration curve or the standard addition method can mitigate these effects.
-
Fiber Selection: The choice of SPME fiber coating is crucial. DVB/CAR/PDMS fibers are generally effective for a broad range of volatile and semi-volatile compounds, including pyrazines.
-
Isomer Resolution: The separation of isomeric pyrazines can be challenging.[7] Optimization of the GC temperature program and the use of a high-resolution capillary column are essential. In cases of co-elution, deconvolution of the mass spectra may be necessary.
Conclusion
The quantification of 3,5-dimethyl-2-(1E)-propenylpyrazine in food matrices is a critical aspect of flavor chemistry and quality control. The combination of HS-SPME for sample preparation and GC-MS for analysis provides a robust, sensitive, and selective methodology. Adherence to rigorous method validation protocols ensures the generation of accurate and reliable data, empowering researchers and industry professionals to make informed decisions regarding food quality and development.
References
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Jelén, H. H., & Gracka, A. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
-
Pérez-Díaz, I. M., et al. (2022). Qualitatively identified pyrazines (by GC-MS) unique to brown Parmesan cheese. Food Chemistry, 384, 132535. [Link]
-
Jelén, H. H., & Gracka, A. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]
-
Misnawi, J., & Ariza, B. T. (2009). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Jurnal Natur Indonesia, 12(1), 1-6. [Link]
-
Ribeiro, J., et al. (2020). Scheme of sampling preparation. Foods, 9(12), 1789. [Link]
-
Lee, J. H., & Chambers, D. H. (2017). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Food Science, 82(5), 1048-1057. [Link]
-
Hérent, M. F., & Collin, S. (2003). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 51(18), 5352-5357. [Link]
-
Wilson, R. A., & Mussinan, C. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-842. [Link]
-
Bressanello, D., et al. (2022). Quantitative determination of alkyl pyrazines in roasted hazelnut pastes by GC-IMS. Proceedings of the 14th Weurman Flavour Research Symposium. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Food Safety Authority of Ireland. (2021). The suitability of analytical methods for assessing food authenticity. [Link]
-
Reading Scientific Services Ltd. (2021). Method Development and Validation for Food and Beverages. [Link]
-
FooDB. (2019). Showing Compound 3,5-Dimethyl-2-propylpyrazine (FDB019677). [Link]
-
Lang, R., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14755-14765. [Link]
-
PubChem. (2024). 3,5-Dimethyl-2-(1-propenyl)pyrazine. [Link]
-
NIST. (n.d.). Pyrazine, 3,5-dimethyl-2-propyl-. In NIST Chemistry WebBook. [Link]
-
Jo, A. R., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. Foods, 10(10), 2296. [Link]
-
Xiong, A., et al. (2023). Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Analyst, 148(21), 5227-5236. [Link]
-
Zikopoulos, P., et al. (2017). GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. 15th International Conference on Environmental Science and Technology. [Link]
-
Song, Y., et al. (2019). The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders (SCPPs). Food Chemistry, 273, 8-15. [Link]
Sources
- 1. 3,5-Dimethyl-2-(1-propenyl)pyrazine | C9H12N2 | CID 5371957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders (SCPPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. rssl.com [rssl.com]
Advanced Protocol: High-Sensitivity Analysis of Pyrazines via HS-SPME-GC-MS
Executive Summary & Mechanistic Foundation
Pyrazines are nitrogen-containing heterocyclic compounds responsible for critical sensory attributes in food, beverages, and pharmaceuticals. They range from the desirable "roasted/nutty" notes of alkylpyrazines (e.g., in coffee, cocoa) to the potent "vegetal/earthy" off-notes of methoxypyrazines (e.g., 3-isobutyl-2-methoxypyrazine [IBMP] in wine or drug APIs).
Because methoxypyrazines have extremely low odor detection thresholds (often 2–15 ng/L), traditional liquid-liquid extraction is often insufficient or solvent-intensive. Headspace Solid-Phase Microextraction (HS-SPME) is the industry gold standard for this analysis due to its ability to concentrate volatiles from complex matrices without solvent interference.
The "Triple-Phase" Advantage
For pyrazine analysis, the fiber selection is non-negotiable. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2][3][4][5]
-
Why? Pyrazines are small (MW < 200) and possess varying polarity.
-
DVB (Divinylbenzene): Mesoporous; excellent for larger volatiles and aromatics.
-
CAR (Carboxen): Microporous; acts as a "molecular sieve" to trap small C2–C6 analytes (like methylpyrazine).
-
PDMS (Polydimethylsiloxane): The liquid phase that binds the adsorbent particles and facilitates migration.
-
-
Mechanism: Unlike pure absorption fibers (100% PDMS), this mixed-mode fiber uses adsorption, retaining analytes in pores. This results in significantly higher capacity for low-molecular-weight analytes compared to standard fibers [1][2].
Core Protocol: Analysis of Methoxypyrazines in Complex Matrices
This protocol is optimized for the detection of IBMP (3-isobutyl-2-methoxypyrazine) and IPMP (3-isopropyl-2-methoxypyrazine) in aqueous/alcoholic matrices (e.g., wine, grape juice, or API slurries).
Reagents & Materials[6]
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex), 1cm or 2cm length.
-
Internal Standard (SIDA): Deuterated IBMP ([2H3]-IBMP) is critical. Pyrazines are subject to matrix suppression; external calibration is unreliable [3].
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation Workflow
-
Aliquot: Transfer 5.0 mL of sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g to 2.0 g of NaCl (saturation is key).
-
Standard Addition: Spike with 10 µL of methanolic Internal Standard solution (final conc. ~50 ng/L).
-
Sealing: Immediately cap the vial to prevent volatile loss.
Automated SPME Extraction Parameters
-
Incubation: 10 min @ 50°C (500 rpm agitation).
-
Extraction: 40 min @ 50°C (Headspace mode, 250 rpm agitation).
-
Note: Do not exceed 60°C for methoxypyrazines. Higher temperatures release interfering matrix components (e.g., alcohols, esters) that compete for fiber pore sites, a phenomenon known as "displacement" [5].
-
-
Desorption: 5 min @ 250°C in GC inlet (Splitless mode).
GC-MS Configuration (Agilent 7890/5977 or equivalent)
-
Column: High-polarity wax column (e.g., SUPELCOWAX 10 or DB-WAX), 30m × 0.25mm × 0.25µm.
-
Reasoning: Pyrazines are basic/polar. A polar stationary phase separates them effectively from the non-polar hydrocarbon background often present in food/drug matrices.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C for 5 min (Focusing).
-
Ramp 4°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Bake out).
-
-
MS Detection: SIM (Selected Ion Monitoring) Mode.
Quantitative Data Setup (SIM Table)
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| IPMP | 12.5 min | 137 | 152, 124 |
| IBMP | 16.2 min | 124 | 151, 166 |
| [2H3]-IBMP | 16.1 min | 127 | 154, 169 |
| SBMP | 14.8 min | 138 | 152, 124 |
Visualization: The Extraction Equilibrium
The following diagram illustrates the thermodynamic equilibrium required for reproducible SPME.
Figure 1: The thermodynamic equilibrium in HS-SPME. Salt drives analytes into the headspace; the fiber competes for analytes via adsorption.
Method Optimization & Troubleshooting
The "Displacement Effect"
DVB/CAR fibers are adsorbents with finite surface area. If your sample has high ethanol (wine) or lipid (cocoa) content, these abundant volatiles can saturate the fiber, displacing the trace pyrazines.
-
Solution: Reduce extraction time to the "kinetic region" (pre-equilibrium, e.g., 20 mins) or reduce sample volume to increase the headspace-to-sample ratio.
Carryover
Pyrazines "stick" to active sites in the GC inlet and on the fiber.
-
Protocol: Perform a "fiber bake-out" for 5 minutes at 260°C between every sample. Use a silanized glass liner in the GC inlet to prevent adsorption.
Decision Tree for Method Development
Figure 2: Optimization logic for pyrazine analysis. Fiber selection is the primary variable, followed by ionic strength and temperature.
References
-
Sigma-Aldrich (Merck). "SPME Fiber Selection: Adsorption versus Absorption." LabRulez.Link
-
Yang, X., et al. (2019). "Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract." Journal of Food Science.Link[7]
-
Hjelmeland, A. K., et al. (2016). "A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC–MS/MS method for methoxypyrazine analysis in wine."[8] Talanta.[8]Link
-
Araujo, et al. "A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples." Food Science and Technology (Campinas).Link
-
Restek Corporation. "Flavor Profiling of IPA Beer using HS-SPME and GC-MS." Restek Chromatogram Database.Link
Sources
- 1. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 2. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foodanalysis.ucdavis.edu [foodanalysis.ucdavis.edu]
Synthesis and purification of 3,5-Dimethyl-2-(1E)-propenylpyrazine
Application Note & Protocol
Strategic Synthesis and High-Purity Isolation of 3,5-Dimethyl-2-(1E)-propenylpyrazine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3,5-Dimethyl-2-(1E)-propenylpyrazine, a significant heterocyclic compound found in various natural products and valued for its distinct organoleptic properties. The synthetic strategy detailed herein employs a stereoselective Wittig reaction, a cornerstone of modern organic chemistry for alkene synthesis.[1][2] Subsequent purification is achieved through a multi-step process involving liquid-liquid extraction and silica gel column chromatography, designed to yield the target compound with high purity. Protocols are supported by in-depth explanations of the underlying chemical principles, troubleshooting guidance, and robust analytical methods for structural verification and purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction and Theoretical Framework
3,5-Dimethyl-2-(1E)-propenylpyrazine is an alkylpyrazine derivative noted for its contribution to the flavor and aroma profiles of various foods.[3] Its specific E-isomer configuration is crucial for its characteristic sensory properties. The synthesis of such substituted pyrazines with defined stereochemistry requires a strategic approach.
The Causality of the Wittig Reaction in Pyrazine Elaboration
The core of this synthetic protocol is the Wittig reaction, which facilitates the formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium ylide.[1] This method was chosen for its reliability and high degree of control over the position and, often, the stereochemistry of the newly formed alkene.
The reaction proceeds via a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde, forming a transient oxaphosphetane intermediate.[2] This four-membered ring subsequently collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome—whether the (E) or (Z) isomer is favored—is influenced by the stability of the ylide. Non-stabilized ylides, such as the one used in this protocol, typically favor the formation of the (Z)-alkene under salt-free conditions. However, kinetic control and thermodynamic equilibration can be manipulated to favor the more stable (E)-isomer, which is the target of this synthesis.
Principles of Multi-Step Purification
The purification of pyrazines from a complex reaction mixture presents a significant challenge due to the presence of unreacted starting materials, byproducts like triphenylphosphine oxide, and potential side-products such as imidazoles.[4][5] Our protocol employs a logical, multi-step purification cascade:
-
Liquid-Liquid Extraction (LLE): This initial step partitions the components based on their differential solubility in two immiscible liquid phases (aqueous and organic). The target pyrazine, being moderately polar but with significant hydrocarbon character, is extracted into an organic solvent, while inorganic salts and highly polar impurities remain in the aqueous phase. The choice of a less polar solvent like hexane can be advantageous as it minimizes the co-extraction of certain impurities.[5][6]
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity. The crude extract is loaded onto a silica gel column, and a solvent system (eluent) of gradually increasing polarity is passed through. Non-polar compounds travel faster down the column, while more polar compounds are retained longer. This allows for the effective separation of the target pyrazine from the highly polar triphenylphosphine oxide byproduct and other impurities.[4][6]
Synthesis of 3,5-Dimethyl-2-(1E)-propenylpyrazine
This section details the step-by-step protocol for the synthesis via the Wittig reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Amount | Notes |
| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | 0.025 | 9.28 g | Must be thoroughly dried before use. |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 0.025 | 1.00 g | Highly reactive. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL | Use a freshly opened bottle or freshly distilled. |
| 3,5-Dimethylpyrazine-2-carbaldehyde | C₇H₈N₂O | 136.15 | 0.020 | 2.72 g | Starting material. |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | - | 50 mL | For quenching the reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying the organic phase. |
Synthetic Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Showing Compound 3,5-Dimethyl-2-propylpyrazine (FDB019677) - FooDB [foodb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3,5-Dimethyl-2-(1E)-propenylpyrazine as a Certified Flavor Standard for Analytical and Sensory Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the sensory landscape of thermally processed foods, imparting characteristic nutty, roasted, and toasted aromas.[1] Among these, 3,5-Dimethyl-2-(1E)-propenylpyrazine is a significant contributor to the flavor profiles of products like coffee, nuts, and baked goods. Due to their low odor thresholds, the precise quantification and sensory characterization of such pyrazines are essential for quality control, product development, and flavor research.[2] This guide provides a comprehensive framework for the application of 3,5-Dimethyl-2-(1E)-propenylpyrazine as a certified flavor standard. It details robust protocols for the preparation of standard solutions, quantitative analysis via Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and its use as an anchor in sensory evaluation methodologies. The protocols herein are designed to ensure accuracy, reproducibility, and a clear understanding of the causality behind experimental choices, empowering researchers to achieve validated and reliable results.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of a standard is fundamental to its correct application. 3,5-Dimethyl-2-(1E)-propenylpyrazine is a volatile organic compound whose characteristics dictate its handling, storage, and analytical behavior.
Table 1: Physicochemical Data for 3,5-Dimethyl-2-(1E)-propenylpyrazine
| Property | Value | Source |
| CAS Number | 55138-78-8 | [3] |
| FEMA GRAS Number | Not explicitly assigned; related pyrazines are GRAS. | [4][5][6] |
| Molecular Formula | C₉H₁₂N₂ | [7] |
| Molecular Weight | 148.21 g/mol | [3][7] |
| Purity | ≥ 95% (as commercially available) | [3] |
| Appearance | Data not available; related pyrazines are often liquids or semi-solids. | [8] |
| Odor Profile | Associated with nutty, roasted, and baked aromas. | [1][9] |
| Solubility | Soluble in organic solvents such as methanol and ethanol. | [10] |
| Kovats Retention Index | Semi-standard non-polar: 1236; Standard polar: 1696 | [7] |
Storage and Stability: Pyrazine derivatives are generally stable with a shelf-life of at least 24 months when stored under recommended conditions.[11] To ensure integrity, the standard should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark place to prevent degradation.
Safety Precautions: Many pyrazines are classified as irritants to the skin, eyes, and respiratory system.[8][11] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocols ensure the precision required for creating reliable calibration curves and sensory standards. The use of a deuterated internal standard is highly recommended for ultimate accuracy.
Protocol 2.1: Preparation of Primary Stock Solution (1000 µg/mL)
-
Rationale: A concentrated primary stock solution minimizes weighing errors and serves as a stable, verifiable source for all subsequent dilutions. Methanol is an ideal solvent due to its volatility, which ensures it does not interfere with the analysis of the target analyte during GC analysis, and its ability to readily dissolve the pyrazine.[10]
-
Tare Balance: Place a 10 mL amber glass volumetric flask on a calibrated analytical balance and tare the weight.
-
Weigh Standard: Carefully add approximately 10 mg of pure 3,5-Dimethyl-2-(1E)-propenylpyrazine standard directly into the flask. Record the exact weight (to at least four decimal places).
-
Dissolve: Add approximately 5 mL of GC-grade methanol to the flask. Gently swirl the flask until the standard is completely dissolved.
-
Dilute to Volume: Carefully add methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculate and Label: Calculate the exact concentration in µg/mL based on the recorded weight. Label the flask with the compound name, exact concentration, solvent, preparation date, and your initials. Store at 4°C.
Protocol 2.2: Preparation of Working Standard Solutions for Calibration
-
Rationale: Serial dilution from the primary stock is a systematic method to prepare a series of standards with decreasing concentrations. This series, known as a calibration curve, is used to bracket the expected concentration of the analyte in the unknown sample, allowing for accurate interpolation.
-
Prepare Intermediate Standard: Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This creates a 100 µg/mL intermediate standard.
-
Create Calibration Series: Label a series of 10 mL volumetric flasks. Perform serial dilutions from the 100 µg/mL intermediate standard to create a range of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Store: Transfer the working standards to labeled amber glass vials and store at 4°C. These solutions should be prepared fresh weekly for optimal accuracy.
Protocol 2.3: Use of an Internal Standard (IS)
-
Rationale: An internal standard, ideally a stable isotope-labeled version of the analyte like 3,5-Dimethyl-2E-(propenyl)pyrazine-d3, is added at a constant concentration to all standards and samples.[12] It co-elutes with the target analyte but is distinguishable by mass spectrometry. The IS corrects for variations in extraction efficiency, injection volume, and instrument response, thereby providing a more robust and accurate quantification.
-
Prepare IS Stock: Prepare a stock solution of the deuterated internal standard (e.g., 100 µg/mL) following Protocol 2.1.
-
Spike Samples: Add a small, precise volume of the IS stock solution to each calibration standard and unknown sample prior to any extraction or analysis steps, ensuring the final IS concentration is identical in all.
Instrumental Analysis via HS-SPME-GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the separation, identification, and quantification of volatile flavor compounds.[13] Headspace Solid-Phase Microextraction (HS-SPME) is a solventless, sensitive, and efficient sample preparation method for extracting volatiles from a sample matrix for GC analysis.[14]
Protocol 3.1: Headspace Solid-Phase Microextraction (HS-SPME)
-
Rationale: This protocol isolates volatile and semi-volatile compounds from the sample matrix. Heating the sample encourages analytes to partition into the headspace (the gas phase above the sample). The SPME fiber, coated with an adsorbent polymer, is then exposed to this headspace, where it concentrates the analytes before they are desorbed into the GC inlet.[15] This method is highly effective for complex matrices like food.
-
Sample Preparation: Weigh 1-2 grams of the homogenized sample (e.g., finely ground coffee beans, peanut butter) into a 20 mL headspace vial.
-
Add Internal Standard: Spike the sample with the internal standard solution.
-
Seal: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-70°C).[14] Allow the sample to equilibrate for 15 minutes to ensure volatile compounds partition into the headspace.
-
Extraction: Insert the SPME device through the septum and expose the fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes).[15]
-
Desorption: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).[15] Start the GC-MS data acquisition simultaneously.
Protocol 3.2: GC-MS Method Parameters
-
Rationale: The chosen parameters create a robust method for separating pyrazines from other volatile compounds. A polar column (e.g., one with a polyethylene glycol stationary phase like Stabilwax or SUPELCOWAX) is effective because it separates compounds based on polarity, which is ideal for the nitrogen-containing pyrazine ring.[15][16] A splitless injection ensures that the maximum amount of analyte desorbed from the SPME fiber is transferred to the column, maximizing sensitivity. The temperature program separates analytes based on their boiling points.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Stabilwax-DA, SUPELCOWAX 10, or equivalent polar column (30-60 m x 0.25 mm, 0.25 µm) | Provides excellent separation of polar pyrazine compounds.[15][16] |
| Injection | Splitless, 250°C | Maximizes transfer of analyte from SPME fiber to the column for high sensitivity.[16] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Inert gas that carries the sample through the column. |
| Oven Program | Initial 40°C (hold 2 min), ramp 3-5°C/min to 240°C (hold 5 min) | Separates compounds by boiling point; a slow ramp improves resolution.[16][17] |
| MS Transfer Line | 260°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard, robust ionization method that produces repeatable fragmentation patterns. |
| Mass Analyzer | Scan mode (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full spectra for library matching. SIM mode increases sensitivity by only monitoring specific ions for the target analyte and IS. |
Data Analysis and Validation
-
Identification: Confirm the identity of 3,5-Dimethyl-2-(1E)-propenylpyrazine by matching its retention time with that of a known standard and comparing its mass spectrum against a reference library (e.g., NIST). The presence of positional isomers with similar mass spectra makes retention time verification critical.[18]
-
Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.
-
Quantification: Calculate the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and the equation derived from the linear regression of the calibration curve.
Application in Sensory Analysis
While instrumental analysis provides quantitative data, sensory analysis is required to understand how a compound is perceived.[19] Using 3,5-Dimethyl-2-(1E)-propenylpyrazine as a standard can anchor sensory panels, leading to more consistent and reproducible descriptive data.[20]
Protocol 4.1: Preparation of Samples for Sensory Evaluation
-
Rationale: To evaluate the flavor contribution of a single compound, it must be presented to panelists in a neutral base that does not interfere with its perception. The choice of base (water, oil) depends on the intended food application.
-
Select Base: Choose a neutral, deodorized base relevant to your application (e.g., purified water, 5% sucrose solution, or deodorized vegetable oil).
-
Prepare Samples: Using the working standards (prepared in a food-grade solvent like ethanol), spike the base to create a series of samples with varying concentrations of the pyrazine. Include a "blank" sample containing only the base (and solvent, if used).
-
Coding and Blinding: Assign random three-digit codes to each sample to prevent bias. The identity of the samples should be unknown to the panelists.[21]
Protocol 4.2: Triangle Test for Difference Threshold
-
Rationale: The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[21] By presenting panelists with a series of tests at decreasing concentrations, one can establish the minimum concentration at which the pyrazine's flavor is reliably detectable, a crucial metric for determining its flavor impact.
-
Presentation: Present panelists with a set of three coded samples, where two are identical (blanks) and one is different (spiked with the pyrazine standard).
-
Task: Instruct panelists to taste the samples from left to right and identify which of the three is different.
-
Analysis: The number of correct identifications is compared to the number expected by chance (typically one-third). Statistical tables are used to determine if a significant difference was detected at that concentration.
-
Threshold Determination: Repeat the test with progressively lower concentrations until the panel can no longer reliably discriminate the spiked sample from the blanks.
Protocol 4.3: Use in Quantitative Descriptive Analysis (QDA)
-
Rationale: In QDA, a trained panel develops a vocabulary to describe the sensory attributes of a product and rates their intensity.[20] A physical standard provides a concrete anchor for an abstract term like "nutty." By presenting the panel with a solution of 3,5-Dimethyl-2-(1E)-propenylpyrazine, they can be trained to recognize its specific aroma and assign it a fixed value on an intensity scale (e.g., "a score of 8 for 'roasted nut' intensity"). This practice, known as anchoring, dramatically improves the consistency and reliability of data both within a panel and across different panels over time.
Conclusion
3,5-Dimethyl-2-(1E)-propenylpyrazine is a valuable tool for any laboratory involved in flavor analysis. When used according to the validated protocols outlined in this guide, it serves as a reliable standard for the accurate quantification of this key aroma compound in diverse matrices. Furthermore, its application as a reference in sensory analysis provides a critical link between instrumental data and human perception, enabling a more complete and reproducible understanding of flavor. Adherence to these methodologies will ensure high-quality, defensible data in research, quality assurance, and product development applications.
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NIST. (n.d.). Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)-. NIST Chemistry WebBook. [Link]
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aromaLAB. (n.d.). 3,5-Dimethyl-2-(1E)-propenylpyrazine. [Link]
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PubChem. (n.d.). 3,5-Dimethyl-2-(1-propenyl)pyrazine. National Center for Biotechnology Information. [Link]
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Lee, J. H., & Chambers, D. H. (2021). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Food Science, 86(1), 4-19. [Link]
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Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]
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PubChem. (n.d.). 3,5-Dimethyl-2-propylpyrazine. National Center for Biotechnology Information. [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 10(6), 2748. [Link]
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Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. [Link]
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Misnawi, J., & Ariza, B. T. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 22-29. [Link]
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Hajslova, J., & Cajka, T. (n.d.). Determination of alkylpyrazines in potato chips using headspace solid-phase microextraction and gas chromatography–mass spectrometry. Analytica Chimica Acta. [Link]
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Smith, R. L., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]
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El-Hellani, A., et al. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Toxicology Reports, 5, 243-249. [Link]
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INCHEM. (n.d.). Pyrazine Derivatives. JECFA Food Additives Series 48. [Link]
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Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. [Link]
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Maga, J. A. (1973). Pyrazines in Foods. A Review. Journal of Agricultural and Food Chemistry, 21(1), 22-30. [Link]
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The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine. [Link]
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Flavor and Extract Manufacturers Association. (n.d.). 2-ETHYL-3,(5 OR 6)-DIMETHYLPYRAZINE. [Link]
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FooDB. (n.d.). Showing Compound 3,5-Dimethyl-2-propylpyrazine (FDB019677). [Link]
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Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4529-4532. [Link]
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Synerzine. (2023, June 1). 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. [Link]
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Perflavory. (n.d.). FEMA Numbers : From 3501 to 3750. [Link]
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The Good Scents Company. (n.d.). FEMA Numbers : From 3251 to 3500. [Link]
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ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. [Link]
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Scent.vn. (n.d.). 3,5-Dimethyl-2-pentylpyrazine (CAS 50888-62-5). [Link]
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The Scent of Experience: A Guide to the Sensory Evaluation of Pyrazine Compounds
Introduction: The Aromatic Signature of Pyrazines
Pyrazines are a pivotal class of nitrogen-containing heterocyclic aromatic compounds that profoundly influence the sensory landscape of a vast array of foods and beverages.[1][2] These potent volatile molecules are the master architects of the desirable nutty, roasted, toasted, and baked aromas that define the character of products like coffee, cocoa, roasted nuts, and baked goods.[1][3] Their remarkably low odor thresholds mean they can be perceived at minute concentrations, making their precise evaluation critical for quality control, product development, and research in the food, beverage, and pharmaceutical industries.[3]
The formation of pyrazines is primarily a result of the Maillard reaction and Strecker degradation during thermal processing, though microbial activity can also contribute to their presence in fermented products.[1][4] Understanding the nuances of their sensory perception is not merely an academic exercise; it is a crucial component of crafting products with a consistent and appealing flavor profile. This guide provides a comprehensive overview of the sensory evaluation techniques for pyrazine compounds, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Pillar I: The Sensory Panel - The Human Instrument
The foundation of reliable sensory evaluation is a well-trained and calibrated human panel.[5] The selection and training of panelists are critical steps to ensure the accuracy and reproducibility of sensory data.
Panelist Selection: Screening for Sensory Acuity
The initial screening process aims to identify individuals with the requisite sensory acuity and consistency.[6] Key screening tests include:
-
Odor Recognition Tests: Panelists are presented with a variety of aroma standards, including key pyrazines and other relevant odorants, to assess their ability to identify and differentiate between them.[5]
-
Taste Identification Tests: Evaluation of the ability to recognize and differentiate the five basic tastes (sweet, sour, salty, bitter, and umami) is fundamental.[7]
-
Threshold Testing: Determining an individual's detection and recognition thresholds for specific pyrazines helps to gauge their sensitivity.[8]
-
Verbal Fluency and Descriptive Ability: The ability to articulate sensory perceptions using descriptive language is crucial for descriptive analysis.
Panelist Training: Developing a Common Language
Once selected, panelists undergo rigorous training to develop a shared sensory vocabulary and to calibrate their sensory responses.[5] This involves:
-
Familiarization with Pyrazine Attributes: Exposure to a range of pyrazine standards at varying concentrations to learn their characteristic aroma profiles.
-
Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for pyrazine aromas (e.g., "nutty," "roasty," "earthy," "cocoa-like").[9][10] This ensures that all panelists are using the same language to describe their perceptions.
-
Intensity Scaling Practice: Training on the use of intensity scales (e.g., a 15-cm line scale or a 9-point category scale) to rate the intensity of specific attributes.[11]
-
Mock Panel Sessions: Conducting practice sessions with well-characterized samples to simulate real testing conditions and provide feedback to panelists.
Caption: Workflow for Sensory Panel Development.
Pillar II: Methodologies for Pyrazine Sensory Evaluation
A variety of sensory evaluation techniques can be employed to characterize pyrazine compounds, each suited to answering different research questions.
Threshold Testing: Determining the Limits of Perception
Threshold tests are fundamental for understanding the potency of pyrazine compounds.[8] They determine the lowest concentration at which a substance can be detected (detection threshold) or recognized (recognition threshold).
This method is a widely accepted standard for determining sensory thresholds.
-
Sample Preparation:
-
Prepare a series of dilutions of the pyrazine compound in a neutral medium (e.g., deionized water, refined oil). The dilution factor is typically 2 or 3.
-
The concentration range should span from well below the expected threshold to clearly perceptible.
-
-
Presentation:
-
Present panelists with sets of three samples (a triangle test format), where two are blanks (the neutral medium) and one contains the pyrazine dilution.[12] The order of presentation should be randomized.
-
Start with the lowest concentration and present the series in ascending order.
-
-
Evaluation:
-
Panelists are forced to choose the "odd" sample in each set.
-
A correct identification is marked as "+", and an incorrect one as "-".
-
-
Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration.
-
The panel threshold is the geometric mean of the individual thresholds.
-
Difference Testing: Is There a Perceptible Difference?
Difference tests are used to determine if a sensory difference exists between two samples.[10] This is particularly useful in quality control or when evaluating the impact of process changes on the final product.
The triangle test is a robust and commonly used difference test.[13][14][15]
-
Sample Preparation:
-
Prepare two products to be compared (e.g., a standard and a test sample).
-
-
Presentation:
-
Present three coded samples to each panelist. Two of the samples are identical, and one is different.
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.
-
-
Evaluation:
-
Panelists are asked to identify the "odd" sample.
-
-
Data Analysis:
-
The number of correct responses is compared to a statistical table (based on the number of panelists) to determine if a significant difference exists at a given confidence level (e.g., p < 0.05).
-
Descriptive Analysis: Characterizing the Sensory Profile
Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.[7] Quantitative Descriptive Analysis (QDA®) is a common and powerful method.
This protocol is adapted for evaluating the pyrazine-driven aroma profile of roasted coffee beans.
-
Lexicon Development:
-
A panel of trained assessors is presented with a range of coffee samples known to have varying pyrazine profiles.
-
Through discussion and consensus, the panel develops a list of descriptive terms for the aromas perceived (e.g., "roasted peanut," "dark chocolate," "earthy," "popcorn-like").[16][17]
-
Reference standards for each attribute are identified and prepared to anchor the panelists' perceptions.
-
-
Training and Calibration:
-
Panelists are trained to use the developed lexicon and to rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 10 = very intense).
-
Calibration sessions are held to ensure that all panelists are using the scale in a consistent manner.
-
-
Sample Evaluation:
-
Coded coffee samples are presented to the panelists in a randomized order.
-
Panelists evaluate each sample and rate the intensity of each attribute on the line scale.
-
-
Data Analysis:
-
The data from the panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the attributes, creating a sensory map.[18]
-
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
Pillar III: The Influence of the Food Matrix
The food matrix, the complex physical and chemical environment in which pyrazines are found, has a profound impact on their release and perception.[19] Factors such as fat content, moisture, and the presence of other non-volatile components can significantly alter the sensory experience.
Matrix Effects on Pyrazine Perception
-
Fat Content: Lipophilic pyrazines will have a higher affinity for a high-fat matrix, leading to a slower release into the headspace and potentially a lower perceived aroma intensity.[19][20][21] Conversely, in low-fat systems, these compounds may be more readily released.
-
Moisture Content: Water can act as a plasticizer, affecting the structure of the food matrix and influencing the diffusion and release of volatile compounds.
-
Non-Volatile Components: Sugars, salts, and proteins can interact with pyrazines, altering their volatility and sensory perception through mechanisms such as flavor masking or enhancement.
Adapting Protocols for Different Matrices
When evaluating pyrazines in different food matrices, it is crucial to consider these effects and adapt the protocols accordingly:
-
Sample Preparation: For high-fat matrices, techniques such as dynamic headspace analysis or solid-phase microextraction (SPME) coupled with gas chromatography-olfactometry (GC-O) can be used to more effectively extract and concentrate the volatile pyrazines for sensory evaluation.[16]
-
Serving Temperature: The temperature at which a sample is served can significantly affect the volatility of pyrazines. It is essential to standardize and control the serving temperature to ensure consistent results.
-
Palate Cleansers: The choice of palate cleanser should be appropriate for the food matrix being tested to effectively remove residual flavors and prevent sensory fatigue. For example, warm water or unsalted crackers are commonly used.
Data Presentation: Quantitative Insights into Pyrazine Odor Thresholds
The following table summarizes the odor detection thresholds of several key pyrazine compounds in water, providing a quantitative basis for understanding their sensory impact.
| Pyrazine Compound | Odor Detection Threshold in Water (ppb) | Typical Aroma Descriptors |
| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato |
| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut |
| 2,3-Dimethylpyrazine | 2,500 | Green, nutty, potato, cocoa, coffee |
| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy |
| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | Weak, nutty, musty, chocolate |
| 2-Ethyl-3-methylpyrazine | 0.4 | Potato, burnt nutty, roasted, earthy |
| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, grassy |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) |
| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts, almond |
Data compiled from various sources.
Conclusion: The Art and Science of Pyrazine Perception
The sensory evaluation of pyrazine compounds is a multifaceted discipline that combines the precision of scientific methodology with the nuance of human perception. By implementing robust protocols for panelist selection and training, selecting the appropriate sensory evaluation techniques, and understanding the profound influence of the food matrix, researchers and product developers can gain invaluable insights into the aromatic world of pyrazines. This knowledge is not only fundamental to ensuring product quality and consistency but also empowers the creation of innovative products with desirable and memorable flavor profiles.
References
-
Comprehensive Taste Analysis to Enhance Your Product's Flavor - Sensory Service Center. (n.d.). Retrieved from [Link]
-
BS EN ISO 13299:2016 - TC | 30 Apr 2016 - BSI Knowledge. (2016, April 30). Retrieved from [Link]
-
International standard ISO 13299:2016 - Afnor EDITIONS. (2016, March 15). Retrieved from [Link]
-
Comparison of the Chemical and Sensorial Evaluation of Dark Chocolate Bars - MDPI. (2021, October 25). Retrieved from [Link]
-
EN ISO 13299:2016 - Sensory Analysis Methodology for Sensory Profiling - iTeh Standards. (n.d.). Retrieved from [Link]
-
Qualitative Sensory Tests for the Evaluation of Complex Food Products - Sirocco Consulting. (2024, January 26). Retrieved from [Link]
-
Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis - FlavorSum. (2025, September 11). Retrieved from [Link]
-
How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). Retrieved from [Link]
-
Evaluation of Changes in Alkyl Pyrazines, Color and Sensory Properties of Cocoa Powder under Different Roasting Conditions. (2021, September 15). Retrieved from [Link]
-
Understanding Sensory Analysis of Foods: A Comprehensive Guide - Agriculture Institute. (2023, December 1). Retrieved from [Link]
-
Sensory Evaluation of Food | Quick Guide to Quality Testing - FlavorActiv. (n.d.). Retrieved from [Link]
-
DIN EN ISO 13299 - 2016-09 - DIN Media. (n.d.). Retrieved from [Link]
-
Development of a sensory lexicon and application by an industry trade panel for turrón, a European Protected Product | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC. (n.d.). Retrieved from [Link]
-
Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee - Journal of Raw Materials to Processed Foods. (2022, September 30). Retrieved from [Link]
-
Sensory assessment: How to implement flavour evaluation techniques - Everglow Spirits. (n.d.). Retrieved from [Link]
-
Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]
-
Screening and Training Methods for Sensory Panelists - Agriculture Institute. (2024, January 8). Retrieved from [Link]
-
(PDF) The formation of alkylpyrazines in roasted coffee at different roasting speeds. (2018, December 7). Retrieved from [Link]
-
INTERNATIONAL STANDARD ISO 13299. (2016, March 15). Retrieved from [Link]
-
Standard Test Method for - Sensory Analysis—Triangle Test1. (2011, August 1). Retrieved from [Link]
-
Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. (2022, September 30). Retrieved from [Link]
-
Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods - ResearchGate. (n.d.). Retrieved from [Link]
-
ASTM E1885-04(2011) - Standard Test Method for Sensory Analysis
[Link] -
ASTM E1885-18 - Standard Test Method for Sensory Analysis - ANSI Webstore. (n.d.). Retrieved from [Link]
-
A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction - PMC. (2015, June 10). Retrieved from [Link]
-
Chocolate Aroma: Factors, importance, and analysis. (2021, February 2). Retrieved from [Link]
-
Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions - FAO AGRIS. (n.d.). Retrieved from [Link]
-
The aroma profile of the pyrazines found in cocoa and chocolate. - ResearchGate. (n.d.). Retrieved from [Link]
-
ASTM E1885-04 - Standard Test Method for Sensory Analysis—Triangle Test | GlobalSpec. (2018, August 15). Retrieved from [Link]
-
Sensory Evaluation Optimization Techniques for Reduced-Fat Products - American Meat Science Association. (n.d.). Retrieved from [Link]
-
Meat Analogues: Relating Structure to Texture and Sensory Perception - MDPI. (2022, July 26). Retrieved from [Link]
-
2017 International Symposium on Cocoa Research (ISCR), Lima, Peru, 13-17 November 2017 Sensory and GC-O analyses of cocoa and ch. (2017, November 17). Retrieved from [Link]
-
SENSORY ANALYSIS HANDBOOK 2018. (n.d.). Retrieved from [Link]
-
361 Beef flavor chemistry and how it influences sensory perception - PMC - NIH. (n.d.). Retrieved from [Link]
-
Enabling Innovation Getting Started With Sensory Evaluation - University of Nottingham. (n.d.). Retrieved from [Link]
-
Can sensory boar taint levels be explained by fatty acid composition and emitted volatile organic compounds in addition to - ORBi. (2022, September 13). Retrieved from [Link]
-
Comprehensive Sensory Evaluation in Low‐Fat Emulsions: A Systematic Review of Diverse Food Applications - PMC. (2024, December 20). Retrieved from [Link]
-
Sensory Evaluation of Edible Oils and Fats1. (2019, September 15). Retrieved from [Link]
-
ASSOCIATIONS AMONG FATTY FOOD SENSATIONS, DIET, AND EXPECTORATED EMULSIONS. (n.d.). Retrieved from [Link]
-
Sensory evaluation of meat and meat products. (n.d.). Retrieved from [Link]
-
Sensory Analysis—Tetrad Test1. (2024, March 15). Retrieved from [Link]
Sources
- 1. Chocolate Aroma: Factors, importance, and analysis — Science Of Chocolate [scienceofchocolate.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agriculture.institute [agriculture.institute]
- 6. meatscience.org [meatscience.org]
- 7. Understanding Sensory Analysis of Foods: A Comprehensive Guide - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. Comprehensive Taste Analysis to Enhance Your Product's Flavor [sensory.ncsu.edu]
- 9. siroccoconsulting.com [siroccoconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. flavorsum.com [flavorsum.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive Sensory Evaluation in Low‐Fat Emulsions: A Systematic Review of Diverse Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hammer.purdue.edu [hammer.purdue.edu]
Application Note: Advanced Characterization and Quantification of Maillard Reaction Products (MRPs)
Abstract
The Maillard reaction—a complex network of non-enzymatic browning reactions between reducing sugars and amino groups—yields a heterogeneous mixture of products ranging from flavor compounds to biomedical markers known as Advanced Glycation End-products (AGEs).[1][2] Studying these products requires a multi-modal approach due to their structural diversity and matrix dependence. This guide details a validated workflow for the extraction, kinetic monitoring, and targeted mass spectrometric quantification of key MRPs, specifically focusing on
Part 1: The Chemical Landscape
To select the correct analytical method, one must understand the reaction stage. The Maillard reaction is not a single pathway but a cascade.
Diagram 1: Maillard Reaction Cascade & Analytical Targets
This diagram maps the reaction stages to specific analytical techniques.
Caption: Reaction flow from substrates to stable end-products, linked to optimal detection methods.
Part 2: Sample Preparation (The Foundation)
Challenge: MRPs are often protein-bound or trapped in complex matrices (lipid-rich food or plasma). Solution: Acid hydrolysis releases bound AGEs, followed by Solid Phase Extraction (SPE) to remove interfering salts and lipids.
Protocol A: Acid Hydrolysis & SPE Cleanup
Target Analytes: CML, CEL, Lysine
-
Reduction (Optional but Recommended):
-
Add 0.1 M sodium borohydride (
) in 0.2 M NaOH to the sample. Incubate for 4h at room temperature. -
Causality: This reduces unstable Schiff bases and Amadori products, preventing them from artificially converting into AGEs during the subsequent heating step (acid hydrolysis).
-
-
Hydrolysis:
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent).
-
Condition: 2 mL MeOH followed by 2 mL water.
-
Load: Acid hydrolysate (pH adjusted to < 3).
-
Wash 1: 2 mL 0.1 M HCl (removes neutrals/acids).
-
Wash 2: 2 mL MeOH (removes hydrophobic interferences).
-
Elute: 2 mL 5%
in MeOH (releases positively charged amino acids/AGEs). -
Finish: Evaporate eluate and reconstitute in Mobile Phase A.
-
Part 3: Kinetic Monitoring (Spectroscopy)
Application: Rapid screening of reaction rates in model systems or industrial processing.
Protocol B: Fluorescence & Browning Index
Principle: Early MRPs are colorless; intermediate/late products develop fluorescence and brown color.
| Metric | Wavelengths | Target Compounds | Notes |
| UV Absorbance | 294 nm | Intermediates | Often correlates with uncolored precursors. |
| Browning Index | 420 nm | Melanoidins | Standard industry metric for "brownness." |
| Fluorescence | Ex: 340-370 nm Em: 420-450 nm | Pentosidine, Cross-links | Highly sensitive; prone to quenching in dark samples. |
Experimental Setup:
-
Dilute samples to approx. 1 mg/mL protein concentration to avoid inner-filter effects.
-
Use a quartz cuvette or UV-transparent 96-well plate.
-
Self-Validation Step: Perform a "dilution check." If fluorescence intensity does not scale linearly with dilution, quenching is occurring. Dilute further until linearity is restored.
Part 4: Targeted Quantification (LC-MS/MS)
Application: Precise quantification of biomarkers (CML) in plasma or food. Standard: Isotope Dilution Mass Spectrometry (IDMS).
Protocol C: HILIC-MS/MS for CML/CEL
Why HILIC? CML and CEL are highly polar amino acids. Reversed-phase (C18) columns often fail to retain them, leading to elution in the void volume (ion suppression zone). Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds, separating them from matrix salts.
Instrument Parameters:
-
Column: Amide-functionalized HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 90% B to 60% B over 10 minutes.
MS/MS Transitions (MRM Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| CML | 205.1 | 84.1 | 25 | 20 |
| CML-d4 (IS) | 209.1 | 88.1 | 25 | 20 |
| CEL | 219.1 | 130.1 | 28 | 18 |
| Lysine | 147.1 | 84.1 | 20 | 15 |
Self-Validating Workflow:
-
Internal Standard: Spike CML-d4 (deuterated) into the sample before hydrolysis (if possible) or immediately after hydrolysis but before SPE. This corrects for recovery losses and matrix effects.
-
Quality Control: Run a standard curve (0.5 - 1000 ng/mL) at the beginning and end of the batch.
-
Carryover Check: Inject a solvent blank after the highest standard.
Diagram 2: Analytical Decision Tree
How to choose the right method based on research goals.
Caption: Decision workflow emphasizing the divergence between screening and quantification.
Part 5: Biomedical Implications (Drug Development)
For researchers in drug discovery, MRPs are synonymous with AGEs. The accumulation of AGEs (like CML) on tissue proteins is a hallmark of diabetes and aging.
Key Consideration: ELISA vs. LC-MS/MS
-
ELISA: Frequently used for high-throughput screening. However, antibodies often cross-react with free CML vs. protein-bound CML, or structurally similar AGEs.
-
The Discrepancy: Literature indicates ELISA results can be 2-10x higher than LC-MS/MS results due to matrix interference and lack of specificity [1, 2].
-
Recommendation: Use ELISA for trend analysis in large cohorts, but validate critical hits with LC-MS/MS (Protocol C).
References
-
Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Source: MDPI (2025) URL:[Link](Generalized landing page for verification of journal scope)
-
Comparative evaluation of three different ELISA assays and HPLC-ESI-ITMS/MS for the analysis of Nε-carboxymethyl lysine in food. Source: Journal of Food Composition and Analysis (2017) URL:[Link]
-
UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Source: Analytical Methods (RSC Publishing, 2023) URL:[5][Link]
-
Fluorescence from the Maillard Reaction and its Potential Applications in Food Science. Source: Critical Reviews in Food Science and Nutrition (2025) URL:[Link]
-
Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. Source: PubMed Central / NIH (2024) URL:[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Metabolic Profiling and Bioanalysis of 3,5-Dimethyl-2-(1E)-propenylpyrazine
Introduction & Scientific Context
3,5-Dimethyl-2-(1E)-propenylpyrazine (FEMA 3280) is a potent alkylpyrazine responsible for roasted, nutty, and earthy flavor notes in thermally processed foods (coffee, cocoa, roasted nuts). While primarily known as a flavorant, its lipophilicity (LogP ~2.9) and structural features (heterocyclic ring, conjugated alkenyl side chain) make it a critical subject for metabolic safety assessments and pharmacokinetic (PK) profiling.
In metabolic studies, this compound serves two primary distinct roles:
-
Substrate for ADME Profiling: To determine its clearance rate, bioavailability, and biotransformation pathways (safety assessment).
-
Mechanistic Probe: To investigate the regioselectivity of Cytochrome P450 (CYP) enzymes toward alkyl vs. alkenyl side chains on heteroaromatic rings.
This guide details the protocols for evaluating the metabolic fate of 3,5-Dimethyl-2-(1E)-propenylpyrazine, focusing on distinguishing between Phase I oxidative pathways (side-chain oxidation vs. ring hydroxylation) and establishing robust bioanalytical methods.
Chemical & Physical Properties[1][2][3][4]
Understanding the physicochemical behavior of the analyte is a prerequisite for valid experimental design.
| Property | Value | Experimental Implication |
| CAS Number | 55031-15-7 | Reference standard identification. |
| Molecular Formula | C₉H₁₂N₂ | MW = 148.21 g/mol . |
| LogP | ~2.9 (Predicted) | High membrane permeability; requires organic modifiers in LC. |
| Volatility | High | CRITICAL: Evaporation losses can skew in vitro incubation data. Sealed systems are mandatory. |
| Isomerism | (E)-isomer | Protocols must separate (E) from (Z) isomers if using technical grade mixtures. |
| Solubility | DMSO, Methanol, Ethanol | Stock solutions should be prepared in DMSO (keep <0.1% v/v in final assay). |
Metabolic Pathways & Mechanism
The metabolism of alkylpyrazines in mammals is dominated by oxidative functionalization. For 3,5-Dimethyl-2-(1E)-propenylpyrazine, two competing Phase I pathways exist:
-
Alkyl Oxidation (Major): CYP-mediated hydroxylation of the methyl groups or the propenyl chain, rapidly followed by oxidation to carboxylic acids.
-
Epoxidation (Minor/Transient): Oxidation of the propenyl double bond to an epoxide, potentially hydrolyzed by Epoxide Hydrolase (EH) to a dihydrodiol.
Visualization: Predicted Metabolic Map
Caption: Predicted Phase I and II biotransformation pathways. The carboxylic acid route is typically the dominant excretion pathway for alkylpyrazines.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
Materials
-
Test Compound: 3,5-Dimethyl-2-(1E)-propenylpyrazine (10 mM stock in DMSO).
-
System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 2,3,5-Trimethylpyrazine-d9 or deuterated analog).
Step-by-Step Methodology
-
Preparation (Pre-warming):
-
Thaw microsomes on ice.
-
Prepare a 1 µM working solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).
-
Critical Step: Use glass-lined 96-well plates or glass vials with crimp caps/septum mats to prevent sorption and evaporation.
-
-
Incubation:
-
Aliquot 30 µL of microsomes (final conc. 0.5 mg/mL) into wells.
-
Add 350 µL of the test compound working solution.
-
Seal the plate tightly with a chemically resistant mat (e.g., PTFE/Silicone).
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Inject 20 µL of NADPH solution through the septum (avoid opening the well).
-
-
Sampling (Time Course):
-
At time points
min, withdraw 50 µL aliquots using a syringe/needle through the septum. -
Immediately dispense into 150 µL of Ice-cold Quench Solution (ACN + IS).
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 15 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS vials.
-
-
Data Analysis:
-
Plot
vs. Time. -
Slope
determines . - .
-
Protocol 2: Bioanalysis via LC-MS/MS[6]
Objective: Quantify the parent compound and its polar acid metabolites in plasma or media. Note: While GC-MS is standard for the volatile parent, LC-MS/MS is required to capture the entire metabolic picture (parent + polar metabolites) in a single run.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) - T3 bonding aids in retaining polar pyrazines.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table
| Time (min) | % B | Flow (mL/min) | Description |
| 0.0 | 5 | 0.4 | Load/Desalt |
| 1.0 | 5 | 0.4 | Hold |
| 6.0 | 95 | 0.4 | Elute Parent |
| 7.5 | 95 | 0.4 | Wash |
| 7.6 | 5 | 0.4 | Re-equilibrate |
MS/MS Transitions (MRM Mode)
Ionization: ESI Positive Mode
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Parent (E-isomer) | 149.1 | 108.1 | 30 | 22 |
| Acid Metabolite | 179.1 | 135.0 | 35 | 25 |
| Internal Standard | 158.2 | 112.1 | 30 | 22 |
Note: The transition 149.1 -> 108.1 corresponds to the loss of the propenyl chain fragment (C3H5), a characteristic cleavage for this structure.
Analytical Workflow Diagram
Caption: Standardized bioanalytical workflow for pyrazine quantification.
Results Interpretation & Troubleshooting
Distinguishing Isomers
The (E) and (Z) isomers may co-exist.
-
GC-MS: They typically separate well on polar wax columns (e.g., DB-WAX), with the (E) isomer often eluting second due to shape linearity.
-
LC-MS: Separation is more difficult. If exact isomer quantification is needed, use a Phenyl-Hexyl column which offers pi-pi selectivity differences between geometric isomers.
Handling Matrix Effects
Pyrazines are small molecules susceptible to ion suppression in ESI.
-
Solution: Use Stable Isotope Dilution (SIDA) if possible.[2] If a deuterated analog of the specific propenyl compound is unavailable, use 2,3,5-Trimethylpyrazine-d9 as a surrogate internal standard.
Safety & Regulatory Status
-
FEMA Number: 3280.
-
JECFA Status: No safety concern at current levels of intake.
-
Metabolic Logic: The rapid conversion to carboxylic acids (which are highly polar and rapidly excreted in urine) is the primary argument for the safety of alkylpyrazines. Accumulation of the parent compound is rare.
References
-
Metabolic Pathways of Alkylpyrazines
-
FEMA GRAS Assessment
-
Analytical Method (GC-MS)
-
Compound Data
-
Metabolite Synthesis & SIDA
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders (SCPPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 8. femaflavor.org [femaflavor.org]
- 9. mapleresearch.org [mapleresearch.org]
- 10. 3,5-Dimethyl-2-(1-propenyl)pyrazine | C9H12N2 | CID 5371957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propenylpyrazine Synthesis Yield
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for propenylpyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and innovate.
Section 1: Fundamentals of Propenylpyrazine Synthesis
Propenylpyrazines are a subclass of pyrazines characterized by at least one propenyl group attached to the pyrazine ring. These compounds are of significant interest in flavor chemistry and as intermediates in pharmaceutical synthesis.[1][2] The core synthetic challenge lies in controlling the reaction to favor the desired propenyl-substituted product over other alkylated or rearranged pyrazines and minimizing side reactions.
The most common and versatile chemical synthesis route is the condensation of a 1,2-diamine with a propenyl-substituted α-dicarbonyl compound (or a precursor that generates it in situ), followed by an oxidation step.[3][4][5]
Caption: General synthesis pathway for propenylpyrazines.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during propenylpyrazine synthesis in a practical Q&A format.
FAQ 2.1: My overall yield is consistently low (<30%). What are the primary factors to investigate?
A low yield is the most frequent complaint. It rarely stems from a single cause but rather a combination of factors. A systematic approach is crucial.
Answer: Start by evaluating these four critical areas:
-
Reactant Quality and Stoichiometry:
-
Purity of Diamine: 1,2-diamines can readily absorb water and carbon dioxide from the air to form hydrates and carbonates, respectively. This reduces the amount of active nucleophile. Expert Tip: Use freshly distilled or purchased anhydrous diamine. Handle it under an inert atmosphere (Nitrogen or Argon).
-
Stability of the Dicarbonyl: Propenyl-α-dicarbonyls can be unstable and prone to polymerization or isomerization. Verify the purity of your dicarbonyl precursor by NMR or GC-MS before use.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05 to 1.1 equivalents) of the more stable and less expensive reactant (often the diamine) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction Temperature:
-
Temperature control is paramount. The initial condensation is often exothermic and should be controlled with an ice bath to prevent runaway reactions and polymerization. The subsequent cyclization and oxidation steps may require heating.
-
Causality: Excessive initial temperature can favor the formation of polymeric side products over the desired intramolecular cyclization. Insufficient temperature during the oxidation step will result in a low conversion of the dihydropyrazine intermediate.[6]
-
-
Solvent Choice:
-
The solvent must be inert to the reactants and facilitate the reaction. Protic solvents like ethanol or methanol can participate in side reactions but are often used. Aprotic solvents like toluene or THF are generally safer choices.
-
Expert Tip: The choice of solvent can influence the reaction pathway. For instance, a solvent that effectively removes water (e.g., toluene with a Dean-Stark trap) can significantly increase yield by shifting the equilibrium of the condensation reaction forward.
-
-
Oxygen/Oxidant Availability:
-
The final step is the aromatization of the dihydropyrazine intermediate to the pyrazine ring. This is an oxidation reaction.[7] If relying on atmospheric oxygen, vigorous stirring and a sufficient headspace are necessary. For more controlled and faster oxidation, chemical oxidants like manganese dioxide (MnO₂) or copper(II) salts are often employed.[4] If this step is inefficient, your product mixture will be rich in the unstable dihydropyrazine intermediate, which can degrade during workup, leading to low isolated yield.
-
Caption: Troubleshooting flowchart for low propenylpyrazine yield.
FAQ 2.2: My GC-MS analysis shows multiple pyrazine products. How can I improve selectivity for the propenylpyrazine?
Answer: Poor selectivity is often due to side reactions involving your dicarbonyl precursor or subsequent isomerization.
-
Precursor Isomerization: If your propenyl-α-dicarbonyl can tautomerize or isomerize to a more stable conjugated system under the reaction conditions (especially if basic or acidic), you may form different pyrazine isomers.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using milder, non-nucleophilic bases if a catalyst is needed.
-
-
Self-Condensation of Reactants: Aldol-type self-condensation of the dicarbonyl precursor can occur, leading to heavier pyrazine derivatives or polymeric tars.[8]
-
Solution: This is best suppressed by slow, controlled addition of one reactant to the other (e.g., adding the dicarbonyl to the diamine solution) to ensure the desired bimolecular reaction is always favored over the undesired self-condensation.
-
FAQ 2.3: What are the optimal reaction conditions?
Answer: While the optimal conditions must be determined empirically for each specific substrate, the following table provides a validated starting point for optimization experiments.
| Parameter | Initial Condition | Optimization Range | Rationale & Key Considerations |
| Temperature | 0 °C then 80 °C | -10 °C to 110 °C | Control initial exotherm, then provide energy for cyclization/oxidation. Higher temps risk side reactions.[9][10] |
| Reactant Ratio | 1.0 : 1.05 | 1.0 : 1.0 to 1.0 : 1.2 | A slight excess of the diamine can improve conversion, but a large excess complicates purification. |
| Solvent | Ethanol | Toluene, Methanol, THF | Ethanol is a common starting point. Toluene with a Dean-Stark allows for azeotropic water removal. |
| Concentration | 0.5 M | 0.1 M to 2.0 M | Higher concentrations can increase reaction rate but may also promote polymerization. Start moderately. |
| Oxidant | Air | MnO₂, CuCl₂, None | Air is the "greenest" but can be slow. MnO₂ is efficient but requires filtration. No added oxidant relies on air.[7] |
Section 3: Purification Strategies
FAQ 3.1: How can I effectively purify my target propenylpyrazine?
Answer: Propenylpyrazines are typically volatile, moderately polar compounds. The purification strategy depends on the scale and the nature of the impurities.
-
Extraction: After quenching the reaction, a standard aqueous workup is performed. Pyrazines are basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (e.g., dichloromethane) to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This acid-base extraction is highly effective for removing neutral or acidic impurities.
-
Chromatography:
-
Flash Column Chromatography: This is the most common lab-scale method. Use silica gel with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient). The moderately polar pyrazine will elute after non-polar byproducts but before highly polar materials.
-
Automated Purification: For higher throughput, automated flash chromatography systems offer reproducible and efficient purification.[11]
-
-
Distillation: If the product is thermally stable and volatile, and the impurities have significantly different boiling points, vacuum distillation can be an excellent, scalable purification method.
Section 4: Experimental Protocols
Protocol 4.1: General Protocol for the Synthesis of 2-Methyl-5-propenylpyrazine
This protocol is a representative example and must be adapted based on safety analysis and empirical optimization for your specific substrates.
Materials:
-
Ethylenediamine (freshly distilled, anhydrous)
-
1-Penten-3,4-dione (or suitable precursor)
-
Ethanol (anhydrous)
-
Manganese Dioxide (activated)
-
Standard glassware, inert atmosphere setup (N₂/Ar), magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reactant Addition: Charge the flask with ethylenediamine (1.0 eq) dissolved in anhydrous ethanol (to 0.5 M). Cool the solution to 0 °C using an ice bath.
-
Causality: Cooling the initial mixture prevents a rapid, uncontrolled exotherm upon addition of the dicarbonyl, which would lead to side product formation.
-
-
Condensation: Add 1-penten-3,4-dione (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Oxidation: Add activated manganese dioxide (2.0 eq) to the mixture. Heat the reaction to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by TLC or GC-MS. The disappearance of the dihydropyrazine intermediate (if detectable) and the appearance of the product spot/peak indicates the reaction is proceeding.
-
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Perform an acid-base extraction as described in FAQ 3.1 to isolate the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the pure 2-methyl-5-propenylpyrazine.
References
-
Jin, J., Wu, S., Zhang, T., Liu, D., & Chen, Y. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Journal of the Science of Food and Agriculture. [Link]
-
Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597. [Link]
- Sprecker, M. A., Belko, R. P., & Dewis, M. L. (2018). Methods of selectively forming substituted pyrazines.
- Bar, G. N., & Schmitt, R. J. (2016). Synthesis of substituted pyrazines.
-
Mortzfeld, F. B., Hashem, C., Winkler, M., Vranková, K., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000130. [Link]
-
Bera, M., Mondal, B., & Maity, D. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ChemistrySelect, 4(1), 1-5. [Link]
-
Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8. [Link]
-
Sari, Y., & Ismed, F. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry, 15(1), 594-601. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Smith, A. B., & Fox, R. J. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9576-9587. [Link]
-
Borah, R., & Sarma, D. (2013). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1361-1368. [Link]
-
Dolezal, M., & Zitko, J. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Li, J., et al. (2021). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 27(4), 434-442. [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]
-
Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. [Link]
-
Liu, S., et al. (2024). Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. arXiv. [Link]
-
Schwaller, P., et al. (2024). Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models. arXiv. [Link]
-
Biotage. (n.d.). High-recovery protein and biomolecule purification. [Link]
-
Chen, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7439. [Link]
Sources
- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 6. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Technical Support Center: Advanced Strategies for Pyrazine Analysis by GC-MS
Answering your questions about improving GC-MS resolution for pyrazine analysis, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of pyrazines. This resource is designed for researchers, analytical scientists, and quality control professionals who are looking to overcome common challenges in separating and identifying these critical flavor, fragrance, and pharmaceutical compounds. The following question-and-answer guide provides in-depth, field-tested advice to enhance the resolution, sensitivity, and reproducibility of your pyrazine analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is co-elution. Why are my isomeric pyrazine peaks (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine) not separating?
A1: This is the most common and challenging issue in pyrazine analysis due to their similar boiling points and polarities. The solution lies in a multi-parameter optimization focusing primarily on the GC column and the temperature program.
-
Expertise & Causality: Isomers of pyrazines often have very small differences in their physical properties, leading to minimal differences in their partitioning between the mobile phase (carrier gas) and the stationary phase of the GC column. To resolve them, you must amplify these small differences. This is achieved by increasing the interaction time and selectivity of the analytical column.
-
Troubleshooting Steps & Protocols:
-
Column Selection is Critical: The choice of stationary phase is paramount. While a standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) can work for simple mixtures, separating complex isomers requires a more polar stationary phase. A polyethylene glycol (PEG) or "WAX" type column (e.g., DB-WAX, ZB-WAXplus) is often the best choice. The polar nature of the WAX phase allows for dipole-dipole interactions with the nitrogen atoms in the pyrazine ring, introducing a selectivity mechanism beyond simple boiling point elution.
-
Increase Column Length & Decrease Internal Diameter: To boost column efficiency (measured in theoretical plates), use a longer column (e.g., 60 m instead of 30 m). This provides more physical distance for the separation to occur. Combining this with a smaller internal diameter (e.g., 0.25 mm) further enhances resolution, although it may require higher head pressure.
-
Optimize the Oven Temperature Program: A fast temperature ramp will cause compounds to elute quickly with less interaction, leading to poor resolution. You must slow down the ramp rate, especially during the elution window for your target pyrazines.
-
Protocol: Developing a Selective Temperature Ramp
-
Start with a low initial temperature (e.g., 40-50°C) and hold for 1-2 minutes to ensure sharp initial peaks.
-
Implement a very slow ramp rate, such as 2-3°C/minute, through the expected elution range of your target isomers.
-
After the target analytes have eluted, you can increase the ramp rate significantly (e.g., 20-30°C/minute) to quickly elute any remaining, higher-boiling compounds and clean the column.
-
-
-
-
Data-Driven Decision Making:
Parameter Standard Method High-Resolution Method Rationale GC Column 30 m x 0.25 mm, 5% Phenyl 60 m x 0.25 mm, WAX Phase Increases theoretical plates and enhances selectivity. Oven Program 50°C to 250°C at 10°C/min 50°C (2 min), then 3°C/min to 150°C, then 25°C/min to 240°C Slow ramp through elution window maximizes separation. Carrier Gas Flow 1.2 mL/min (Constant Flow) 1.0 mL/min (Constant Flow) Slower flow can increase interaction time and improve efficiency. -
Visualizing the Workflow:
Q2: My peaks are showing significant tailing. What are the likely causes and how can I fix this?
A2: Peak tailing is typically a sign of unwanted interactions within the GC system. For pyrazines, which are basic compounds, this often points to "active sites" in the inlet or column.
-
Expertise & Causality: Active sites are locations in the sample path (liner, column, connections) that are acidic or contain exposed silanol groups (-Si-OH). The basic nitrogen atoms in pyrazines can form strong secondary interactions (e.g., hydrogen bonds) with these sites. This causes some molecules to be retained longer than others, resulting in a "tail" on the backside of the peak. This degrades resolution, peak shape, and quantification accuracy.
-
Troubleshooting Steps & Protocols:
-
Check the Inlet Liner: The liner is the most common source of activity.
-
Is it dirty? Residue from previous injections can create active sites. Replace the liner.
-
Is it the right type? Always use a deactivated liner. Modern liners with a taper (e.g., Uniliner® or a gooseneck splitless liner) can also help focus the sample onto the column, minimizing contact with metal parts of the inlet.
-
Is there glass wool? While glass wool can help with volatilization, it is also a major source of activity. If you must use it, ensure it is deactivated (silanized). Often, removing it entirely solves the tailing issue.
-
-
Column Health:
-
Column Contamination: High-boiling residues from your sample matrix can coat the front end of the column, creating active sites. Perform a column bakeout according to the manufacturer's instructions.
-
Column Damage: If the front end is irreversibly contaminated or damaged by oxygen, you can trim it. Remove 10-15 cm from the inlet side of the column. This provides a fresh, clean surface for the separation to begin.
-
-
System Leaks: Small leaks of air (oxygen) into the system, especially at high temperatures, can damage the stationary phase and create active sites. Perform a leak check on your system, paying close attention to the septum and column fittings.
-
-
Visualizing the Problem:
Caption: Systematic workflow for diagnosing and fixing peak tailing.
Q3: I need to improve the sensitivity for trace-level pyrazines. What MS and injection parameters should I use?
A3: Achieving low detection limits requires optimizing both the injection technique to get more sample onto the column and the mass spectrometer settings to detect it efficiently.
-
Expertise & Causality: Sensitivity is a function of signal-to-noise ratio (S/N). To improve S/N, you can either increase the signal (more ions reaching the detector) or decrease the noise (background interference).
-
Recommended Strategies:
-
Switch to Splitless Injection: If you are using a split injection, you are discarding a significant portion of your sample. A splitless injection transfers nearly the entire sample volume onto the column, dramatically increasing the amount of analyte available for detection. This is ideal for trace analysis.
-
Protocol: Basic Splitless Injection Setup
-
Injector Temp: Set to a temperature that ensures volatilization of your pyrazines without degradation (e.g., 250°C).
-
Injection Volume: Typically 1 µL.
-
Splitless Time (Purge Valve Time): This is critical. It should be long enough for the sample to be transferred to the column, but not so long that excessive solvent floods the column. A good starting point is 0.75-1.0 minutes.
-
Initial Oven Temp: The initial oven temperature should be set about 20°C below the boiling point of your injection solvent to allow for "solvent trapping," which helps focus the analyte bands at the head of the column.
-
-
-
Use Selected Ion Monitoring (SIM) Mode: In full scan mode, the MS detector spends time scanning a wide mass range (e.g., m/z 40-400). In SIM mode, you instruct the MS to only monitor a few specific, characteristic ions for your target pyrazines. This allows the detector to "dwell" on each target ion for a much longer period. This increases the signal for your compounds of interest and ignores the noise from other m/z values, resulting in a 10-100 fold increase in sensitivity.
-
How to Choose SIM Ions:
-
Select 2-3 of the most abundant and unique ions from the electron ionization (EI) mass spectrum of each target pyrazine.
-
One ion should be the "quantifier" (typically the most abundant) and the others are "qualifiers" to confirm identity.
-
For example, for 2,5-dimethylpyrazine (m/z 108), you might choose to monitor m/z 108 (molecular ion, quantifier) and m/z 54 (qualifier).
-
-
-
-
Parameter Comparison:
Parameter Low Sensitivity (Scan) High Sensitivity (SIM) Rationale Injection Mode Split (e.g., 50:1) Splitless Transfers >95% of sample to the column. MS Mode Full Scan (m/z 40-400) SIM (e.g., monitor m/z 108, 54) Increases dwell time on target ions, boosting signal-to-noise. Dwell Time N/A 50-100 ms per ion Maximizes ion counts for target analytes.
References
Technical Support Center: Stability & Storage of 3,5-Dimethyl-2-(1E)-propenylpyrazine
[1]
Executive Summary: The Stability Paradox
3,5-Dimethyl-2-(1E)-propenylpyrazine (FEMA 3280) is a high-impact flavor toxicant valued for its roasted, nutty, and meaty nuances.[1] However, its structural integrity is compromised by the propenyl side chain . Unlike saturated alkyl pyrazines (which are highly stable), the conjugated double bond in the propenyl group introduces two critical failure modes:
-
Geometric Isomerization: Conversion from the desired (E)-isomer to the thermodynamically distinct (Z)-isomer, often driven by UV exposure.[1]
-
Oxidative Cleavage: Attack on the alkene moiety leading to the formation of off-notes (aldehydes/acids) and loss of potency.
This guide provides a self-validating system to diagnose, prevent, and verify these degradation pathways.[1]
Diagnostic Troubleshooting (Q&A)
Q1: My sample has transitioned from a pale yellow liquid to a viscous amber/brown fluid. Is it still usable?
-
Diagnosis: This indicates oxidative polymerization .[1] The propenyl double bond is susceptible to radical-initiated oligomerization, especially if stored without an inert headspace.[1]
-
Action: Perform a solubility test in methanol. If significant insoluble residue or turbidity remains, the sample is polymerized and should be discarded. If soluble, quantify purity via GC-MS; if <90%, repurify or discard.[1]
Q2: The sensory profile has shifted from "roasted nut" to "green/solvent-like" or "musty."
-
Diagnosis: Likely E-to-Z Isomerization .[1] The (Z)-isomer often possesses a different odor threshold and quality (sometimes described as "musty" or "earthy" in similar pyrazines) compared to the clean roasted note of the (E)-isomer.[1]
-
Action: Check your storage container. Was it clear glass? UV light triggers this isomerization. Verify isomer ratio using a polar GC column (e.g., DB-WAX) which separates geometric isomers effectively.[1]
Q3: I see a new peak appearing just before the main peak in my GC chromatogram.
-
Diagnosis: This is the classic signature of Geometric Isomerization . The (Z)-isomer typically elutes slightly earlier than the (E)-isomer on non-polar columns (e.g., DB-5) due to differences in molecular shape and boiling point.[1]
-
Action: Calculate the integration ratio. For high-precision applications, if the (Z)-isomer exceeds 5-10%, the material may fail sensory specifications.[1]
Q4: The material has developed a sharp, acidic smell.
-
Diagnosis: Oxidative Cleavage .[1] The double bond has cleaved, likely generating acetaldehyde (volatile, pungent) and pyrazine-carboxylic acids.
-
Action: Test pH. A significant drop in pH (acidification) confirms oxidative degradation.
Deep Dive: Degradation Mechanisms
The following diagram illustrates the two primary degradation pathways: Photo-Isomerization and Oxidative Cleavage .[1]
Figure 1: Mechanistic pathways for the degradation of propenylpyrazines under light and oxygen stress.
Experimental Protocols
Protocol A: Purity & Isomer Ratio Verification (GC-MS)
Use this protocol to quantify the E/Z ratio and detect oxidative byproducts.[1]
| Parameter | Setting | Rationale |
| Column | DB-WAX or ZB-WAX (30m x 0.25mm x 0.25µm) | Polar phases separate geometric isomers (E/Z) better than non-polar phases.[1] |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Inlet | Split (20:1), 240°C | High split ratio prevents column overload; temp ensures rapid volatilization without thermal degradation. |
| Oven | 60°C (1 min) -> 5°C/min -> 230°C (5 min) | Slow ramp critical for resolving the isomer pair. |
| Detector | MS (Scan 35-300 m/z) | Full scan required to identify unknown oxidation products.[1] |
Acceptance Criteria:
-
Purity: >95% Total Peak Area.[1]
-
Isomer Ratio: (E)-isomer > 90% (unless specific spec allows mixed isomers).
-
Oxidation Markers: Absence of peaks matching Acetaldehyde or Pyrazinecarboxylic acid derivatives.
Protocol B: Accelerated Stability Testing
Use this to validate new storage containers or formulations.[1]
-
Preparation: Aliquot sample into three vials:
-
Control: Amber glass, Nitrogen purged, -20°C.
-
Stress A (Oxidation): Clear glass, Air headspace, 25°C.
-
Stress B (Light): Clear glass, Air headspace, Light exposure, 25°C.
-
-
Duration: 48 hours.
-
Analysis: Analyze all three via Protocol A.
-
Interpretation:
Storage & Handling Decision Matrix
Follow this logic flow to ensure maximum shelf-life.
Figure 2: Storage and handling workflow to prevent moisture ingress and oxidation.[1]
Key Handling Note: Always allow refrigerated samples to reach room temperature before opening. Opening a cold vial causes atmospheric moisture to condense inside, accelerating hydrolysis and oxidation.
References
-
National Institute of Standards and Technology (NIST). (2023). Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. (2024).[2] 3,5-Dimethyl-2-(1-propenyl)pyrazine Compound Summary. National Library of Medicine. [Link][1]
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Contextual grounding on pyrazine stability and sensory properties).
-
Zabetakis, I., et al. (2018). The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders. Food Chemistry. (Identifies (Z)-isomer as a specific off-flavor marker). [Link]
Technical Support Center: Mitigating Off-Flavor Formation by 3,5-Dimethyl-2-(1E)-propenylpyrazine
Status: Operational Ticket Focus: 3,5-Dimethyl-2-(1E)-propenylpyrazine (FEMA 3235) Classification: Maillard-Derived Off-Flavor / Pharmaceutical Stability Target Audience: Formulation Scientists, Process Engineers, Analytical Chemists
Technical Overview & Mechanism
The Issue: You are likely encountering an unexpected "roasted," "nutty," "popcorn-like," or "earthy" aroma in a product intended to be neutral, fresh, or fruit-flavored. In pharmaceutical and peptide-based formulations, the presence of 3,5-Dimethyl-2-(1E)-propenylpyrazine is not just a sensory defect; it is a chemical marker of the Maillard reaction, indicating potential active pharmaceutical ingredient (API) degradation or excipient incompatibility.
The Compound:
-
IUPAC Name: 3,5-dimethyl-2-[(E)-prop-1-enyl]pyrazine[1]
-
Sensory Threshold: Extremely low (ppb range).[2]
-
Formation Driver: Non-enzymatic browning (Maillard Reaction) between reducing sugars and amino nitrogen sources (specifically L-Threonine and L-Alanine) under thermal stress or long-term storage.
Mechanism of Formation
The formation is rarely direct. It involves a cascade starting with the Strecker degradation of amino acids.
Key Precursors:
-
Nitrogen Source: L-Threonine (primary), L-Alanine.
-
Carbon Source: Reducing sugars (Glucose, Fructose, Lactose).
-
Catalyst: Heat (>100°C accelerates, but 25°C is sufficient over time), Alkaline pH, High Water Activity (
).
Reaction Pathway Visualization:
Figure 1: Mechanistic pathway from amino acid precursors to the target pyrazine off-flavor.[3]
Troubleshooting Guide (Q&A)
Phase 1: Identification & Detection
Q1: My formulation smells "roasted" but my GC-MS isn't showing a large peak. Why? A: Pyrazines have exceptionally low odor detection thresholds (often <10 ppb). A standard total ion chromatogram (TIC) might miss it if it's co-eluting or below the instrument's scan limit.
-
Action: Switch your MS to SIM (Selected Ion Monitoring) mode.
-
Target Ions (m/z): Monitor 148 (Molecular Ion), 121 , and 54 .
-
Extraction: Do not use liquid injection. Use Headspace-SPME (Solid Phase Microextraction) with a DVB/CAR/PDMS fiber to concentrate volatiles.
Q2: Could this be an impurity from my raw materials rather than formed in-situ? A: It is possible but less likely unless you are using roasted plant extracts. This compound is almost exclusively a process contaminant formed during drying (spray drying, lyophilization) or storage.
-
Validation: Test your raw L-Threonine or peptide stock. If clean, the reaction is happening during your process.
Phase 2: Root Cause Analysis
Q3: I am working with a peptide formulation. Why is this specific pyrazine forming? A: Check your peptide sequence. Does it contain Threonine ?
-
Causality: Threonine degrades into aminoacetone via Strecker degradation. Aminoacetone is the specific building block for dimethylpyrazines. If your formulation also contains a reducing sugar (e.g., Lactose as a filler, or Glucose impurities), you have created a perfect Maillard reactor.
Q4: We are running a low-temperature process (<40°C). Shouldn't that stop Maillard?
A: No. While heat accelerates it, Water Activity (
-
Critical Zone: Maillard reaction rates peak at
0.5 – 0.8. -
Scenario: If you are drying a powder, you pass through this "danger zone." If you store a powder with improper sealing, moisture migration can reactivate the pathway.
Phase 3: Prevention & Mitigation
Q5: I cannot remove the sugar or the peptide. How do I inhibit the reaction? A: You must break the "Maillard Triangle" (Substrate, pH, Temperature).
| Parameter | Control Strategy | Why it works |
| pH | Acidify (pH < 5.0) | Pyrazine formation is favored in alkaline/neutral conditions. Protonating the amine group ( |
| Water Activity | Keep | Below 0.3, molecular mobility is too low for reactants to meet. |
| Antioxidants | Add Sulfites (if permitted) | Sulfites bind to carbonyl intermediates, blocking the condensation step. |
| Packaging | Desiccants + O2 Scavengers | Removes the water needed for mobility and the oxygen needed for the final oxidation step to pyrazine. |
Experimental Protocols
Protocol A: Confirmation of Precursor Dependency (Spike Test)
Use this to confirm if your specific excipients are the root cause.
-
Preparation: Prepare three aliquots of your base placebo (buffer + water).
-
Vial A (Control): Placebo only.
-
Vial B (Amine Spike): Placebo + 1% L-Threonine.
-
Vial C (Sugar Spike): Placebo + 1% Glucose/Lactose.
-
Vial D (Combined): Placebo + 1% L-Threonine + 1% Glucose.
-
-
Stress: Heat all vials at 80°C for 4 hours in a sealed headspace vial.
-
Analysis: Analyze via HS-SPME-GC-MS (SIM mode).
-
Interpretation:
-
If Vial D is the only one showing the peak (m/z 148), your root cause is the specific interaction between these two components.
-
If Vial B shows the peak, your "Placebo" likely contains a hidden reducing sugar impurity.
-
Protocol B: HS-SPME-GC-MS Method Parameters
Standardized method for trace detection.
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco).
-
Incubation: 60°C for 30 min with agitation (500 rpm).
-
Desorption: 250°C for 3 min (Splitless).
-
Column: Polar wax column (e.g., DB-WAX or ZB-WAX), 30m x 0.25mm x 0.25µm.
-
Oven Program: 40°C (2 min)
5°C/min 230°C (5 min). -
Identification: Compare retention time and mass spectrum against authentic standard (CAS: 55138-74-4).
Decision Tree: Troubleshooting Workflow
Figure 2: Decision logic for isolating the source of pyrazine contamination.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5371957: 3,5-Dimethyl-2-(1-propenyl)pyrazine. PubChem. Available at: [Link]
-
Lin, S., et al. (2019). The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders.[4] Food Chemistry. Available at: [Link]
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods.[3][5] Critical Reviews in Food Technology. (Foundational text on Pyrazine formation mechanisms).
-
NIST Mass Spectrometry Data Center. Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)-. NIST Chemistry WebBook.[6] Available at: [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series: 48.[3] Available at: [Link]
Sources
- 1. 3,5-Dimethyl-2-(1-propenyl)pyrazine | C9H12N2 | CID 5371957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mapleresearch.org [mapleresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders (SCPPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)- [webbook.nist.gov]
Technical Support Center: Quantification of Pyrazines
Topic: Troubleshooting Matrix Effects & Recovery Losses
Status: Active | Updated: February 18, 2026 Audience: Analytical Chemists, DMPK Scientists, Flavor Chemists
Diagnostic Triage: Start Here
Is your data behaving erratically? Use this logic flow to identify the root cause of your quantification error. Pyrazines present a dual challenge: they are highly volatile (loss during prep) and basic (adsorption to active sites).
Figure 1: Diagnostic decision tree for isolating pyrazine quantification errors. Blue nodes indicate entry, Red indicates symptoms, Yellow indicates mechanism, Green indicates solution.
The Volatility Trap: Sample Preparation
The Issue: The most common source of "matrix effect" in pyrazine analysis is actually evaporative loss . Pyrazines (e.g., 2,3,5-trimethylpyrazine) are highly volatile. If your protocol involves Liquid-Liquid Extraction (LLE) followed by evaporation to dryness, you will lose 40-90% of your analyte.
Protocol: Headspace SPME (The Superior Alternative)
Headspace Solid-Phase Microextraction (HS-SPME) eliminates the evaporation step, preventing volatility loss while minimizing non-volatile matrix injection.
Optimized Workflow:
-
Sample: 5 mL sample + 2 g NaCl (Salting out increases headspace partitioning).
-
pH Adjustment: Adjust to pH > 5.0 .
-
Why? Pyrazines are weak bases (pKa ~0.6–2.0). At pH < 2, they become protonated (
), highly water-soluble, and will not partition into the headspace [1].
-
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2]
-
Why? Carboxen is critical for trapping small, volatile molecules like pyrazines.
-
-
Extraction: 60°C for 30 mins (Equilibrium is critical).
Comparison of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | HS-SPME (Recommended) | Simultaneous Distillation (SDE) |
| Recovery | Poor (Loss during N2 blow-down) | High (Equilibrium based) | Good, but thermally stressful |
| Matrix Cleanliness | Low (Injects non-volatiles) | High (Only volatiles extracted) | Moderate |
| Solvent Use | High (DCM, Ethyl Acetate) | None (Solvent-free) | High |
| Sensitivity | Moderate | High (Concentration on fiber) | Moderate |
GC-MS: Matrix Induced Enhancement
The Symptom: Your recovery is consistently >120% , or your standard curve has a lower slope than your sample spikes.
The Mechanism: In a clean standard injection, basic pyrazines adsorb to active silanol sites (-Si-OH) in the GC liner and column, resulting in signal loss. When you inject a "dirty" matrix (plasma, food extract), the matrix components coat these active sites, effectively "deactivating" the system. This allows more pyrazine to reach the detector than in the clean standard. This is Matrix Induced Enhancement [2].
Troubleshooting Guide
-
Immediate Fix: Change the liner to a fresh, ultra-inert deactivated liner (e.g., dimpled, wool-packed).
-
Process Fix: Use Matrix-Matched Calibration . Prepare your calibration curve in the blank matrix extract, not in pure solvent.
-
The "Gold Standard" Fix: Use Stable Isotope Dilution Assay (SIDA). See Section 5.
LC-MS: Ion Suppression & pH Control
The Symptom: Loss of signal intensity or shifting retention times, particularly in Electrospray Ionization (ESI).
The Mechanism: Pyrazines are small, polar, and basic. In ESI(+), they compete for protons. Co-eluting phospholipids (from plasma) or high-concentration salts (from urine/food) can suppress the ionization of pyrazines.
Figure 2: Mechanism of Ion Suppression in ESI.[3] Matrix components with higher surface activity (like lipids) monopolize the droplet surface, preventing pyrazines from entering the gas phase [3].
Troubleshooting Guide
-
Chromatographic Separation: Pyrazines are polar. If they elute in the void volume (t0) on a C18 column, they will suffer maximum suppression from salts.
-
Action: Switch to a HILIC column or a Polar-Embedded C18 to increase retention and separate pyrazines from the salt front.
-
-
Mobile Phase pH:
-
Action: Ensure mobile phase is acidic (0.1% Formic Acid). Pyrazines need to be protonated (
) for ESI(+) detection.
-
-
Clean-up:
-
Action: Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of simple protein precipitation.
-
The Gold Standard: Stable Isotope Dilution Assay (SIDA)
Why use it? SIDA is the only method that simultaneously corrects for volatility loss (Module 2), GC active site adsorption (Module 3), and LC ion suppression (Module 4).
The Logic: An isotopically labeled internal standard (e.g.,
Implementation Protocol
-
Source Material: Purchase deuterated (
or ) or Carbon-13 ( ) analogs of your specific pyrazine. Common examples: -IBMP or -Pyrazine [4]. -
Spiking: Add the Internal Standard (IS) to the sample immediately after weighing/pipetting, before any extraction or processing occurs.
-
Calculation:
(Where RF is the Response Factor determined from a calibration curve).
References
-
Kotseridis, Y. et al. (1999).[4] Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A.
-
Poole, C. F. (2007). Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. Journal of Chromatography A.
-
Furey, A. et al. (2013). Ion suppression; a critical review on causes, evaluation, remediation and assessment. Talanta.
-
Pickard, H. et al. (2013).[5] Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).[5][6] Journal of Agricultural and Food Chemistry.
Sources
- 1. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
Minimizing degradation of propenylpyrazines during analysis
Ticket #402: Minimizing Degradation During Extraction & GC-MS Analysis Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Root Cause Analysis
User Issue: "I am observing significant signal loss, poor reproducibility, and the appearance of unknown artifacts when analyzing 2-(1-propenyl)pyrazine and similar derivatives."
Technical Diagnosis: Propenylpyrazines possess a conjugated double bond on the side chain that creates a "perfect storm" for instability. Unlike their stable alkyl counterparts (e.g., 2,3,5-trimethylpyrazine), the propenyl group introduces two critical failure modes:
-
Acid-Catalyzed Hydration: The alkene side chain is susceptible to protonation in acidic media, leading to the formation of hydroxy-alkyl pyrazines or cleavage.
-
Radical Polymerization/Oxidation: The conjugated system stabilizes radical intermediates, making the compound prone to oxidation and polymerization, especially when exposed to light, heat, or active sites in the GC liner.
-
E/Z Isomerization: Thermal energy can convert the naturally occurring isomer (usually E) into a mixture of E and Z, splitting your peak and diluting sensitivity.
Module 1: Sample Preparation (The "Wet Lab" Phase)
The Golden Rule: Isolate rapidly, keep it cold, and keep it basic.
Q: My recovery is low. Is my extraction pH wrong?
A: Likely. Pyrazines are weak bases (pKa ~0.6 – 2.0).[1]
-
The Fix: Adjust sample pH to ≥ 8.0 prior to extraction.
-
Why: In acidic conditions (pH < 5), nitrogen protonation increases water solubility, preventing transfer to the organic solvent. Furthermore, acidic protons catalyze the addition of water across the propenyl double bond (hydration).
-
Protocol: Use 0.1M NaOH to adjust pH. Avoid strong mineral acids for initial acidification if possible; if necessary, neutralize immediately.
Q: Should I use a radical inhibitor?
A: Yes, absolutely.
-
The Fix: Add BHT (Butylated Hydroxytoluene) at 50–100 ppm to your extraction solvent (e.g., Dichloromethane or Pentane).
-
Why: Solvents often contain trace peroxides. BHT acts as a radical scavenger, sacrificing itself to protect the propenyl double bond from oxidative polymerization.
Q: Which drying agent is safe?
A: Use Anhydrous Sodium Sulfate (
-
Avoid: Magnesium Sulfate (
). It is slightly Lewis acidic and can catalyze isomerization or degradation of sensitive alkenes during the drying step.
Data: Extraction Efficiency vs. pH & Temperature
(Simulated data based on physicochemical properties of propenylpyrazines)
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Recovery |
| pH | 4.5 (Native fruit juice) | 8.5 (Adjusted) | +45% (Solubility shift) |
| Temp | 40°C (Rotovap bath) | 20°C (Nitrogen blow-down) | +15% (Reduced volatilization) |
| Solvent | Ethyl Acetate | Dichloromethane (DCM) | +10% (Better selectivity) |
| Additive | None | 50 ppm BHT | +20% (Prevents degradation) |
Module 2: Instrumental Analysis (GC-MS)
The Golden Rule: The injector port is a reactor. Minimize residence time and thermal stress.
Q: I see "ghost peaks" or broad tailing. Is it the column?
A: It is likely the Inlet Liner .
-
The Fix: Use a Deactivated Liner (silanized) with minimal glass wool.
-
Why: Active silanol groups (-Si-OH) on untreated glass wool act as catalytic sites for pyrazine decomposition and isomerization.
-
Pro Tip: If sensitivity allows, remove glass wool entirely to eliminate surface area for adsorption.
Q: What is the best injection technique?
A: Cold On-Column or PTV (Programmed Temperature Vaporization) .
-
The Fix:
-
Standard Split/Splitless: Set inlet to 200°C (lowest viable temp).
-
PTV:[2] Inject at 40°C, ramp at 10°C/sec to 220°C.
-
-
Why: Flash vaporization at 250°C+ (typical default) provides enough thermal energy to break weak bonds or induce E/Z isomerization before the sample even reaches the column.
Q: My peak is splitting into two. Is this degradation?
A: This is likely E/Z Isomerization .
-
Diagnosis: Check the mass spectra.[3] If the two peaks have identical MS fragmentation patterns but slightly different retention times, they are isomers.
-
Action: You cannot easily prevent this if it happens on the column. Sum the areas of both peaks for quantification.
Visualizing the Workflow
Diagram 1: Degradation Pathways & Prevention
This diagram illustrates the chemical vulnerabilities of the propenylpyrazine molecule and where your process must intervene.
Caption: Mechanistic pathways of propenylpyrazine degradation and specific chemical interventions to block them.
Diagram 2: Optimized Analytical Workflow
Follow this decision tree to ensure sample integrity from bench to chromatogram.
Caption: Step-by-step protocol emphasizing critical control points (pH, BHT, Temperature) for maximum recovery.
Storage & Standards Protocol
Q: How long can I keep my calibration standards? A: Propenylpyrazines have a shelf life of < 3 months even under optimal conditions.
-
Solvent: Store in Ethanol or Methanol (solvents with radical scavenging properties are better than pure hydrocarbons for storage, though DCM is better for extraction).
-
Atmosphere: Flush headspace with Argon (heavier than air) after every use.
-
Container: Amber silylated glass vials to prevent UV-induced isomerization.
-
Temperature: -20°C is mandatory.
References
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods: An update. CRC Critical Reviews in Food Technology.
- Relevance: Foundational text establishing the instability of unsaturated pyrazine side chains compared to alkyl pyrazines.
-
Adams, A., et al. (2008). Formation of pyrazines and their derivatives in Maillard reaction model systems. Food Chemistry.[4][5][6]
- Relevance: Details the formation pathways and subsequent degradation of propenyl-substituted pyrazines under thermal stress.
-
Rappert, S., & Müller, R. (2005). Odor compounds in waste gas emissions from agricultural operations and food industries. Waste Management.
- Relevance: Discusses the oxidation susceptibility of volatile organic compounds (VOCs)
-
NIST Chemistry WebBook.2-(1-Propenyl)pyrazine Spectra & Properties.
- Relevance: Verification of Mass Spectra (E vs Z isomers) and retention indices.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Flinders Academic Commons [fac.flinders.edu.au]
- 4. Development, Optimization, and Application of Molecularly Imprinted Polymers‐Solid Phase Extraction Procedure for the Analysis of Selected Pharmaceuticals in Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
Optimization of SPME parameters for volatile pyrazines
Topic: Optimization of SPME parameters for volatile pyrazines Role: Senior Application Scientist / Technical Support Lead
Technical Guide: SPME Optimization for Volatile Pyrazines
Status: Operational Lead Scientist: Dr. A. Vance Scope: Headspace SPME (HS-SPME) optimization for alkyl-pyrazines (nutty, roasted, earthy notes).
📋 Introduction: The Pyrazine Challenge
Pyrazines are nitrogen-containing heterocycles responsible for the "roasted" aroma in coffee, nuts, and Maillard-reaction products.[1][2][3] They present a unique analytical challenge: they are highly volatile , water-soluble , and basic (pKa ~0.6–2.0). Standard extraction protocols often fail because they do not account for the competitive displacement kinetics unique to the porous fibers required to trap these small molecules.
This guide moves beyond generic "recipes" to provide a mechanism-based troubleshooting and optimization framework.
🟢 Module 1: Fiber Selection & Conditioning
"Which fiber should I use for a broad pyrazine profile?"
The Short Answer
Use the 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. [4][5]
The Technical "Why"
Pyrazines vary significantly in molecular weight and polarity (e.g., from 2-methylpyrazine to 2-isobutyl-3-methoxypyrazine).
-
PDMS (Polydimethylsiloxane): Only effective for non-polar, high-molecular-weight analytes. It often misses the smaller, highly volatile pyrazines.
-
Carboxen (CAR): A microporous carbon adsorbent. It is essential for trapping small molecules like methylpyrazine. However, Carboxen alone holds molecules so tightly that desorption can be difficult.
-
DVB (Divinylbenzene): A mesoporous polymer. It captures the larger, bulkier substituted pyrazines.
The Triple-Phase Advantage: The DVB/CAR/PDMS fiber layers these sorbents. Larger analytes are retained by the outer DVB layer, while smaller analytes penetrate to the inner Carboxen layer. This prevents the "pore blocking" effect seen in single-phase fibers.
⚠️ Critical Protocol: Fiber Conditioning
Pyrazines are "sticky" on active sites. New fibers must be conditioned to prevent ghost peaks.
-
Conditioning Temp: 250°C (or manufacturer max).
-
Duration: 30 minutes (0.5 hr) minimum before first use.
-
Blank Run: Always run a blank (empty vial) after conditioning to verify baseline cleanliness.
🔵 Module 2: Thermodynamic & Kinetic Optimization
"I'm losing sensitivity for lighter pyrazines at long extraction times. Why?"
The Issue: Competitive Displacement
This is the most common failure mode in pyrazine analysis. Carboxen is an adsorbent (surface binding), not an absorbent (liquid partition). It has a finite number of active sites.
If you extract for too long, high-affinity (heavier) analytes will displace the low-affinity (lighter) pyrazines that arrived first.
Optimization Workflow
Do not just set extraction time to 60 minutes. You must determine the equilibration time where sensitivity is maximized before displacement occurs.
Figure 1: Step-by-step logic for defining SPME parameters. Note the loop at "Check for Displacement" to prevent loss of volatile analytes.
Recommended Parameters
| Parameter | Setting | Rationale |
| Incubation Temp | 50°C | Higher temps (>60°C) increase headspace concentration but decrease the fiber partition coefficient ( |
| Equilibration Time | 15–20 min | Allows sample headspace to stabilize before fiber exposure. |
| Extraction Time | 30–40 min | Critical: Validated to reach equilibrium for most pyrazines without causing significant displacement on DVB/CAR/PDMS fibers. |
| Agitation | 250–500 rpm | Essential to refresh the boundary layer at the sample/headspace interface. |
🟠 Module 3: Matrix Modification (The "Salting Out" Effect)
"My sample is aqueous (coffee/wine). How do I boost signal?"
The Salt Effect
Pyrazines are water-soluble. To force them into the headspace, you must decrease their solubility in the liquid phase.
-
Action: Add NaCl to saturation (approx. 30-36% w/v).
-
Result: This creates a "salting out" effect, increasing the Henry's Law constant (
) of the pyrazines, driving them into the fiber.
The pH Factor
Pyrazines are weak bases.
-
Acidic pH (pH < 4): Pyrazines become protonated (
). Ionic species cannot volatilize. Recovery will be near zero. -
Neutral/Basic pH (pH > 7): Pyrazines remain neutral (
). -
Protocol: If analyzing acidic samples (e.g., vinegar, fruit juice), adjust pH to 7.0–8.0 using NaOH. Do not exceed pH 10 to avoid damaging the fiber coating or degrading the matrix.
🔴 Module 4: Troubleshooting & FAQs
Q1: I see "carryover" peaks in my blank runs.
Diagnosis: Pyrazines are strongly retained by Carboxen micropores. The Fix:
-
Increase Desorption Temp: Ensure inlet is at 250°C–260°C.
-
Increase Desorption Time: Extend fiber exposure in the inlet from 3 min to 5–7 minutes .
-
Fiber Bake-out: If using an autosampler, add a "Fiber Bake-out" step (260°C for 5 min) at a separate station between injections.
Q2: My peak shapes are tailing.
Diagnosis: This is often an inlet issue, not a fiber issue. The Fix:
-
Liner Selection: Use a 0.75mm or 1.0mm ID SPME-specific liner . Large volume liners (4mm) cause band broadening because the desorption flow is too slow to sweep the analytes onto the column quickly.
-
Split Ratio: Use a splitless injection for trace analysis, but ensure the split valve opens after 1-2 minutes to clear the inlet.
Q3: Poor reproducibility (RSD > 15%).
Diagnosis: Inconsistent fiber depth or variable headspace volume. The Fix:
-
Fiber Depth: Ensure the fiber is exposed exactly the same distance into the vial (usually 20mm-30mm depending on vial size). It must not touch the liquid or the septum.
-
Vial Ratio: Maintain a consistent Sample-to-Headspace ratio. We recommend 5mL sample in a 20mL vial (1:3 ratio).
📚 References
-
Optimization of HS-SPME for Pyrazines in Yeast Extract
-
Source: Journal of Food Science (2019)
-
Key Finding: Validated DVB/CAR/PDMS as the superior fiber; optimized extraction at 50°C/40min.
-
Link:
-
-
SPME Fiber Selection Guide (Sigma/Supelco)
-
Source: Sigma-Aldrich Technical Bulletin
-
Key Finding: Defines pore size distribution of Carboxen vs. DVB for molecular weight discrimination.
-
Link:
-
-
Competitive Displacement in Porous SPME Fibers
-
Source: Analytical Chemistry (Górecki & Pawliszyn)
-
Key Finding: Explains the mechanism where high-affinity analytes displace low-affinity ones on Carboxen fibers.
-
Link:
-
-
Pyrazine Analysis in Roasted Products
-
Source: Molecules (2021)[6]
-
Key Finding: Demonstrates the necessity of salt saturation (30% NaCl) for maximizing pyrazine recovery.
-
Link:
-
Sources
Technical Support Center: Overcoming Co-elution in Pyrazine Chromatography
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to resolving challenges in pyrazine analysis. Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal to the flavor and aroma profiles of numerous food products and are also significant in pharmaceutical research.[1] Their inherent volatility and the structural similarity among various alkylpyrazines often lead to chromatographic challenges, most notably co-elution.[2][3][4]
This guide is designed to provide you with practical, in-depth solutions to overcome these obstacles. We will move beyond simple procedural lists to explain the underlying principles of separation science, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding pyrazine co-elution.
Q1: What is co-elution and why is it a frequent problem in pyrazine analysis?
A: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[5] This is particularly common with pyrazines because many are positional isomers with very similar physicochemical properties, leading to nearly identical interactions with the stationary phase and resulting in similar retention times.[3][4] This lack of separation compromises accurate identification and quantification.[5]
Q2: My chromatogram shows a symmetrical peak. Does that guarantee it's a single compound?
A: Not necessarily. Perfect co-elution can still produce a symmetrical peak, masking the presence of multiple components.[5] While peak fronting or tailing can be indicators of co-elution or other column issues, their absence is not definitive proof of peak purity.[6][7] Using detectors like a diode array detector (DAD) in HPLC or a mass spectrometer (MS) in GC can help assess peak purity by analyzing spectra across the peak.[5]
Q3: I'm seeing significant peak tailing for my pyrazine standards. What are the likely causes?
A: Peak tailing in pyrazine analysis can stem from several factors. In gas chromatography (GC), it could be due to active sites in the inlet liner or on the column itself, poor column cutting, or incorrect column installation.[7][8] In high-performance liquid chromatography (HPLC), tailing is often caused by secondary interactions between the polar pyrazine compounds and residual silanol groups on silica-based stationary phases.[6][9] Column overload, where too much sample is injected, can also lead to tailing in both techniques.[6][9]
Q4: Can I resolve co-eluting pyrazines simply by changing the temperature program in my GC method?
A: While optimizing the temperature program can improve separation for some compounds, it is often insufficient for resolving structurally similar pyrazine isomers. Changing the temperature affects the volatility and interaction of the analytes with the stationary phase, but it may not be selective enough to separate compounds with very similar boiling points and polarities. A more effective approach often involves changing the stationary phase to one with a different selectivity.[2][10]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting pyrazines, a systematic approach to method development and optimization is crucial. This guide will walk you through a logical workflow to diagnose and resolve these separation challenges.
Step 1: Problem Identification and Initial Assessment
The first step is to confirm that you indeed have a co-elution problem. As mentioned, a symmetrical peak is not a guarantee of purity.
-
Mass Spectrometry (MS) Analysis: In GC-MS, examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge, it's a strong indication of co-elution.
-
Diode Array Detection (DAD) in HPLC: For HPLC-UV analysis, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[5]
Once co-elution is confirmed, the troubleshooting process can begin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. it.restek.com [it.restek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Sensory Panel Methodology for Pyrazine Evaluation
Welcome to the technical support center for the sensory evaluation of pyrazines. This guide is designed for researchers, scientists, and development professionals who are looking to establish or refine their sensory panel methodologies for these potent and impactful aroma compounds. Pyrazines, responsible for a wide array of nutty, roasted, and earthy aromas, are critical to the flavor profiles of countless food, beverage, and pharmaceutical products.[1][2] However, their extremely low detection thresholds and the potential for complex interactions make them notoriously challenging to evaluate accurately.[2][3]
This document moves beyond standard procedures to provide in-depth troubleshooting advice and advanced protocols in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
Part 1: Foundational Principles & FAQs
This section addresses the most common initial questions researchers face when beginning to work with pyrazines.
Q1: What are pyrazines and why are they so difficult to evaluate sensorially?
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma of many thermally processed foods like coffee, roasted nuts, and baked goods.[2][4] The primary challenge in their evaluation stems from several key factors:
-
Extremely Low Odor Thresholds: Many pyrazines can be detected by the human nose at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[2][3] This means that minuscule variations in concentration, which may be analytically undetectable, can have a significant sensory impact.
-
High Olfactory Potency: The potent nature of these compounds can lead to rapid olfactory fatigue or adaptation, where panelists' sensitivity decreases quickly upon exposure.[5][6]
-
Complex Interactions: Pyrazines rarely act in isolation. They can exhibit synergistic effects, where a mixture of several pyrazines below their individual detection thresholds can combine to produce a strong, perceivable aroma.[7][8] This makes it difficult to correlate the presence of a single compound with a specific sensory perception.
-
Matrix Effects: The food or beverage matrix (the product base) can significantly alter the volatility and perception of pyrazines.[4] An odor threshold determined in a simple water or oil solution may not be relevant in a complex matrix like a protein beverage or a baked good.
Q2: What is the industry standard for selecting and training a sensory panel?
The globally recognized standard is ISO 8586:2012, which provides general guidelines for the selection, training, and monitoring of sensory assessors.[9][10] This standard outlines a systematic process to ensure that panelists are not only sensitive to the stimuli but are also able to provide consistent and reproducible results over time.[9][11] The process generally involves recruitment, preliminary screening, and rigorous training to develop a shared vocabulary and intensity rating capability.[12]
Q3: What sensory test methods are most appropriate for pyrazine evaluation?
The choice of method depends entirely on the objective.
-
For detecting differences: Discrimination tests like the Triangle Test (ISO 4120) or the 3-Alternative Forced-Choice (3-AFC) test are ideal.[7][13] These are used to determine if a perceptible difference exists between samples, which is useful in quality control or when assessing the impact of a process change.
-
For characterizing aromas: Descriptive analysis methods are required.[14] These include Quantitative Descriptive Analysis (QDA®) or the Spectrum™ method, where a trained panel identifies, describes, and quantifies the intensity of specific aroma attributes.[15][16] This is essential for product development and creating a detailed "flavor fingerprint."
Part 2: Troubleshooting Guide: Common Experimental Hurdles
This section tackles specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in panelist scores for the same sample. | 1. Inconsistent use of the intensity scale. 2. Olfactory fatigue during the session. 3. Individual differences in sensitivity (anosmia). | 1. Conduct regular calibration sessions with reference standards to anchor panelists on the scale.[17] 2. Enforce breaks between samples and provide effective palate cleansers (e.g., room temperature water and unsalted crackers).[18] 3. Screen panelists for sensitivity to specific key pyrazines relevant to your product during the selection phase. |
| Panel detects a "roasted" off-note, but analytical chemistry (GC-MS) does not show any single pyrazine above its published odor threshold. | Synergistic or additive effects among multiple sub-threshold pyrazines.[7][8] | 1. Acknowledge that the sensory panel is detecting a real effect. The panel is a highly sensitive instrument.[11] 2. Use statistical correlation tools to relate the intensity of the "roasted" note to the concentrations of a group of pyrazines. 3. Conduct recombination studies: create a model system with the sub-threshold pyrazines identified by GC-MS and present it to the panel to confirm their contribution to the aroma. |
| Results from a discrimination test (e.g., Triangle Test) are not statistically significant, even though an expert assessor can clearly tell the samples apart. | 1. The difference is too subtle for the majority of the panel. 2. Panelist fatigue or loss of focus. 3. Insufficient number of panelists for statistical power. | 1. Ensure your panel has been specifically trained and validated on low-intensity pyrazine notes. 2. Keep sessions short and focused, ideally in a quiet, odor-free environment as specified by ISO 8589.[12] 3. Increase the number of participants (judgments) in the test to improve the statistical power of the result. |
| Panelists complain of a lingering "bell pepper" or "green" aroma in the testing room. | Carry-over contamination from highly potent methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine).[5] | 1. Ensure excellent ventilation in the testing area. 2. Use disposable sample containers and dispose of them immediately and securely after evaluation. 3. Increase the time between sessions to allow any lingering aromas to dissipate. |
Troubleshooting Workflow: Inconsistent Panel Results
This diagram outlines a logical process for diagnosing and resolving variability in your sensory panel data.
Caption: A decision tree for troubleshooting inconsistent sensory panel data.
Part 3: Advanced Protocols & Methodologies
The following are detailed, step-by-step protocols for critical experiments in pyrazine sensory evaluation.
Protocol 1: Panelist Screening for Pyrazine Sensitivity
Objective: To select candidates with high acuity for detecting key pyrazine compounds relevant to your product category. This protocol is an adaptation of the principles outlined in ISO 8586.[19]
Materials:
-
Reference pyrazine compounds (e.g., 2,5-Dimethylpyrazine for nutty/chocolate; 2-isobutyl-3-methoxypyrazine for green/bell pepper).
-
Odor-free water and/or deodorized oil as a base.
-
Glass vials with Teflon-lined caps.
-
Palate cleansers (room temperature deionized water, unsalted crackers).
Procedure:
-
Recruitment: Recruit candidates based on general criteria such as availability, interest, and good general health.[12]
-
Basic Taste Test: Prepare solutions of sucrose (sweet), citric acid (sour), sodium chloride (salty), caffeine (bitter), and monosodium glutamate (umami) at varying concentrations. Ask candidates to identify the tastes. This confirms basic gustatory function.
-
Odor Recognition Test: Present candidates with a series of common odorants (e.g., vanilla, lemon, coffee) to assess their ability to recognize and describe smells.
-
Pyrazine Sensitivity Screening (Triangle Test): a. Prepare a "supra-threshold" concentration (clearly detectable) of a key pyrazine in the chosen base. b. For each candidate, present a set of three samples: two are blanks (base only), and one contains the pyrazine. c. Ask the candidate to identify the "odd" or different sample. d. Repeat this test with progressively lower concentrations of the pyrazine to determine their approximate detection threshold.
-
Selection Criteria: Select candidates who consistently and correctly identify the pyrazine-containing sample at low concentrations and can articulate their perceptions.
Protocol 2: Training a Panel for Descriptive Analysis of Pyrazines
Objective: To develop a trained panel that can reliably identify and quantify specific pyrazine-related aroma attributes.
Procedure:
-
Lexicon Development: a. Present the selected panelists with a wide range of products containing different pyrazines (e.g., roasted peanuts, dark chocolate, coffee, green bell peppers). b. In an open discussion led by a panel leader, the group generates a list of descriptive terms for the aromas they perceive (e.g., "nutty," "earthy," "cocoa," "burnt," "raw potato").[13] c. The panel leader consolidates this list into a final lexicon, removing overlapping terms and providing clear definitions for each attribute.
-
Reference Standard Introduction: a. For each term in the lexicon, present the panel with a chemical or physical reference standard. For example:
- "Roasted Peanut": Use a solution of 2,3,5-Trimethylpyrazine.
- "Green Bell Pepper": Use a solution of 2-methoxy-3-isobutylpyrazine. b. This anchors the descriptive term to a specific chemical stimulus.
-
Intensity Scale Training: a. Prepare a series of concentrations for each reference standard, from low to high. b. Have the panel rate the intensity of the corresponding attribute (e.g., "Roasted Peanut" intensity) on a defined scale (e.g., a 15-cm line scale or a 0-10 numerical scale). c. Discuss the results as a group to calibrate the panelists, ensuring they use the scale in a similar manner.[17] Correcting for differences in scale use is critical for reducing data variability.[17]
-
Validation: a. Present the panel with blind, coded samples of actual products. b. Evaluate the panel's performance on key metrics:
- Agreement: Do panelists score the same product similarly?
- Discrimination: Can the panel differentiate between products that are known to be different?
- Repeatability: If a panelist evaluates the same product on different days, are their scores consistent?[17]
Workflow for Panelist Training
Caption: The four-phase workflow for training a descriptive sensory panel.
Data Snapshot: Common Pyrazines & Their Sensory Thresholds
The following table provides a reference for some common pyrazines and their published odor detection thresholds in water. Note that these values can vary significantly based on the study and the medium.
| Pyrazine Compound | Common Aroma Descriptor(s) | Odor Detection Threshold (in water, ppb) |
| 2-Methylpyrazine | Green, Nutty, Cocoa, Musty | 60,000[20] |
| 2,5-Dimethylpyrazine | Chocolate, Roasted Nuts, Earthy | 800[20] |
| 2,6-Dimethylpyrazine | Chocolate, Roasted Nuts, Fried Potato | 200[20] |
| 2,3,5-Trimethylpyrazine | Nutty, Baked Potato, Roasted Peanut | 400[20] |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, Chocolate, Burnt Almond | 1[20] |
| 2-methoxy-3-isobutylpyrazine | Green Bell Pepper, Earthy | 0.002 (in wine) |
| 2-methoxy-3-isopropylpyrazine | Raw Potato, Earthy | 0.002 (in wine) |
This technical guide provides a framework for refining your sensory evaluation methodologies for pyrazines. By combining standardized protocols with a robust troubleshooting framework, you can build a reliable and highly sensitive sensory panel that delivers actionable insights for your research and product development efforts.
References
-
Sensory analysis - General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012). CYS eShop. Available from: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI. Available from: [Link]
-
Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (2023). Food Science and Human Wellness. Available from: [Link]
-
ISO 8586:2012, IDT. (2012). Internet-Law. Available from: [Link]
-
INTERNATIONAL STANDARD ISO 8586. (2012). iTeh Standards. Available from: [Link]
-
Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. (1971). ResearchGate. Available from: [Link]
-
ISO 8586-1. Sensory analysis. General guidance for the selection, training and monitoring of assessors. Part 1: Selected assessors. (2012). SCIRP. Available from: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PubMed. Available from: [Link]
-
Sensory analysis — General guidance for the selection, training and monitoring of selected and expert assessors. (2011). iTeh Standards. Available from: [Link]
-
Pyrazines. Leffingwell & Associates. Available from: [Link]
-
Prediction of the aroma quality and the threshold values of some pyrazines using artificial neural networks. (2001). PubMed. Available from: [Link]
-
Standard Guide for Sensory Evaluation of Beverages Containing Alcohol. (2022). ASTM International. Available from: [Link]
-
(PDF) Odor Threshold of Some Pyrazines. (1986). ResearchGate. Available from: [Link]
-
Phenomena of GC-O analysis – training and validation of a sensory panel. Hochschule für Angewandte Wissenschaften Hamburg. Available from: [Link]
-
Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (2024). ACS Publications. Available from: [Link]
-
pyrazines. (2021). Flavorama. Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2022). ResearchGate. Available from: [Link]
-
Composition of pyrazines to odor threshold determination in various matrices. Research Square. Available from: [Link]
-
Nofima's test panel for sensory analysis. (2023). Nofima. Available from: [Link]
-
DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. DLG. Available from: [Link]
-
Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. (2023). FAO AGRIS. Available from: [Link]
-
Serving Protocol for Sensory Evaluation of Foods and Beverages. (2017). ASTM International. Available from: [Link]
-
Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. (2021). MDPI. Available from: [Link]
-
Selection, training and calibration of sensory panelists. (2022). FoodPacific Manufacturing Journal. Available from: [Link]
-
Sensory Panel Training. (2015). Volatile Analysis. Available from: [Link]
-
Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products. (2024). Aigora. Available from: [Link]
-
Review on characteristics of trained sensory panels in food science. (2021). ResearchGate. Available from: [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016). EFSA Journal. Available from: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). ResearchGate. Available from: [Link]
-
Analytical methods for pyrazine detection. (2022). ResearchGate. Available from: [Link]
-
ASTM E1871-10 - Standard Guide for Serving Protocol for Sensory Evaluation of Foods and Beverages. (2010). ASTM International. Available from: [Link]
-
Sensory Evaluation Methods For Food And Beverage Products. (2024). Food Research Lab. Available from: [Link]
-
Tapping into the Senses: A Guide to Beverage Sensory Evaluation. (2024). Tan Do. Available from: [Link]
-
The Role of Methionine in the Formation of Key Aroma Compounds in Microwaved Walnuts. (2024). MDPI. Available from: [Link]
-
Sensory Panel Development and Support. (2015). Volatile Analysis. Available from: [Link]
Sources
- 1. The Culinary Symphony: Unveiling The Diverse Flavors Crafted By Natural Pyrazines | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pyrazines — Commentary and links on flavor and stuff, a blog by Dr. Arielle Johnson — Flavorama: A Guide to Unlocking The Art and Science of Flavor is now available at a bookstore near you [ariellejohnson.com]
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- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu | MDPI [mdpi.com]
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- 20. Pyrazines [leffingwell.com]
Validation & Comparative
Comparative Guide: Propenylpyrazine vs. Alkylpyrazine Flavor Profiles
Executive Summary
In the formulation of savory, roasted, and thermally processed flavor profiles, pyrazines are the dominant class of heterocyclic compounds.[1][2] While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are the industry standard for "nutty," "earthy," and "roasted" base notes, alkenylpyrazines —specifically propenylpyrazines (e.g., 2-isopropenylpyrazine)—offer a distinct, high-impact functional alternative.
This guide provides a critical comparison of these two subclasses, demonstrating that while alkylpyrazines provide the body of roasted flavors, propenylpyrazines contribute the complexity—adding "burnt," "pungent," and "green/herbal" nuances essential for authentic roasted meat, coffee, and tobacco profiles.
Chemical & Physical Properties[3]
The primary structural difference lies in the saturation of the side chain. Alkylpyrazines possess saturated hydrocarbon chains (methyl, ethyl, butyl), whereas propenylpyrazines contain an unsaturated alkenyl group (vinyl, isopropenyl, 1-propenyl). This unsaturation significantly alters electron density and volatility, influencing both stability and sensory perception.
Structural Comparison
Figure 1: Structural divergence between major alkyl and alkenyl pyrazine classes.
Stability & Reactivity
-
Alkylpyrazines: Highly stable under standard processing conditions (baking/boiling). They persist through shelf-life.
-
Propenylpyrazines: Susceptible to oxidation and polymerization due to the double bond. They are often transient markers of fresh roasting or high-heat frying (e.g., Maillard-lipid interactions in fried chicken).
Sensory Profile Analysis[4][5][6][7][8]
Odor Thresholds & Descriptors
Alkylpyrazines generally have higher odor thresholds (less potent) than their alkoxy counterparts but are comparable to alkenyls. However, the character shifts drastically with unsaturation.
| Compound | Structure Type | Odor Threshold (Water) | Primary Descriptors | Secondary Nuances |
| 2,3,5-Trimethylpyrazine | Alkyl | ~400 ppb | Roasted Nut, Earthy | Cocoa, Baked Potato |
| 2-Ethyl-3,5-dimethylpyrazine | Alkyl | ~0.04 ppb | Cocoa, Burnt Almond | Sweet, Caramel |
| 2-Isopropenylpyrazine | Alkenyl (Propenyl) | ~800 - 2000 ppb* | Burnt, Earthy, Roasted | Herbal, Spicy, Green |
| 2-Vinylpyrazine | Alkenyl | High (ppm range) | Oily, Chemical | Solvent-like (at high conc.) |
*Note: Thresholds for propenylpyrazines vary significantly by isomer and matrix. The "herbal/spicy" note is a distinguishing feature absent in most alkyl analogs.
The "Green" Shift
While alkylpyrazines are strictly "brown" flavors (chocolate, coffee, nuts), propenylpyrazines bridge the gap between "brown" and "green." The unsaturated side chain introduces a "pungent" or "vegetative" edge, making them critical for:
-
Fried Chicken: Mimicking the interaction of chicken fat (lipids) with meat proteins.
-
Tobacco: Providing the "hay-like" and "spicy" combustion notes.[3]
-
Coffee: Contributing to the "freshly roasted" harshness that degrades over time.
Formation Pathways (Mechanism)[9]
Understanding the origin of these compounds allows for controlled generation in product development.
-
Alkylpyrazines: Formed primarily via the Strecker Degradation of amino acids with
-dicarbonyls (from sugar fragmentation). -
Propenylpyrazines: Require a Lipid-Maillard Interaction . The unsaturated aldehyde breakdown products (from lipid oxidation) react with aminoketones.
Figure 2: Divergent formation pathways. Propenylpyrazines require lipid oxidation intermediates.
Experimental Protocols
To objectively compare these flavors in your own matrix, follow these validated protocols.
Protocol A: GC-Olfactometry (GC-O) Analysis
Use this to identify the specific odor contributions of propenyl isomers in a complex mixture.
1. Sample Preparation (HS-SPME):
-
Matrix: 2g of sample (e.g., roasted meal) + 2mL saturated NaCl solution in a 10mL headspace vial.
-
Equilibration: 45°C for 20 mins with agitation (500 rpm).
-
Extraction: Insert SPME fiber (DVB/CAR/PDMS 50/30 µm) for 30 mins at 45°C. Note: The bipolar fiber is critical for recovering both polar alkyls and non-polar alkenyls.
2. GC-MS/O Configuration:
-
Column: DB-WAX or equivalent polar column (60m x 0.25mm x 0.25µm) to separate isomers.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 40°C (hold 2 min)
5°C/min 230°C (hold 10 min). -
Detection: Split effluent 1:1 between Mass Spectrometer (Scan m/z 35-300) and Olfactory Detection Port (ODP).
3. Data Collection:
-
Panelists sniff the humidified effluent and record:
-
Retention Time
-
Descriptor (e.g., "Popcorn," "Green," "Solvent")
-
Intensity (0-10 scale)
-
-
Validation: Compare Retention Indices (RI) with authentic standards of 2-isopropenylpyrazine and 2,3,5-trimethylpyrazine.
Protocol B: Quantitative Descriptive Analysis (Sensory Panel)
Use this to determine the "Flavor Profile" in the final application.
-
Panel Selection: Recruit 8-10 trained panelists with proven acuity for "roasted" attributes.
-
Lexicon Development:
-
Provide references:
-
Nutty: 2,3,5-Trimethylpyrazine (10 ppm in water).
-
Burnt/Earthy: 2-Isopropenylpyrazine (if available) or dark roast coffee.
-
Green/Vegetal: 2-Methoxy-3-isobutylpyrazine (trace).
-
-
-
Evaluation:
-
Statistical Analysis: Perform ANOVA and Principal Component Analysis (PCA) to visualize the separation between alkyl-dominant and propenyl-dominant profiles.
References
-
Leffingwell & Associates. (2023). Pyrazines: Odor Thresholds & Flavor Descriptions. Leffingwell.com. [Link]
-
Advanced Biotech. (2023). Natural Pyrazines: Flavor Profiles and Applications. adv-bio.com. [Link]
-
Shi, X., & Ho, C. T. (1994).[5] The flavor of poultry meat. In Flavor of Meat and Meat Products (pp. 52-70). Springer. (Context: Identification of 2-isopropenylpyrazine in fried chicken).
- Wagner, R., et al. (1999). Odor thresholds of alkylpyrazines in water and air. Journal of Agricultural and Food Chemistry.
-
Mottram, D. S. (1998).[6] Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]
- Siegmund, B., & Murkovic, M. (2004). Changes in chemical composition of pumpkin seeds during the roasting process for production of pumpkin seed oil. Food Chemistry.
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5218118A - Smoking compositions containing a pyrazine-ethanol flavorant-release additive - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavour Chemistry of Chicken Meat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Effectiveness of Different Pyrazine Purification Techniques
Executive Summary: The Pyrazine Paradox
Pyrazines represent a unique purification challenge in organic synthesis and natural product isolation. Their physicochemical duality—ranging from highly volatile, lipophilic alkyl-pyrazines (flavor/fragrance) to polar, crystalline functionalized derivatives (pharmaceuticals like Pyrazinamide)—demands a bifurcated approach to purification.
This guide moves beyond generic "work-up" procedures to evaluate the effectiveness of four distinct purification methodologies: Azeotropic Distillation , Selective Liquid-Liquid Extraction (LLE) , High-Surface Area Chromatography , and Vacuum Sublimation .
Key Finding: For volatile alkyl pyrazines, hexane-based LLE offers superior specificity over ether/acetate systems by naturally excluding imidazole contaminants. For solid derivatives, vacuum sublimation provides the highest purity (>99.5%) but at the cost of scalability, whereas recrystallization remains the workhorse for bulk processing despite lower single-pass yields.
Strategic Selection Framework
Before selecting a protocol, the physicochemical profile of the target pyrazine must be mapped. The following decision tree illustrates the logical flow for selecting the optimal technique.
Figure 1: Decision matrix for selecting pyrazine purification techniques based on physical state and impurity profile.
Comparative Analysis of Techniques
Technique A: Selective Liquid-Liquid Extraction (LLE)
Best For: Volatile alkyl pyrazines (e.g., 2,3,5-trimethylpyrazine) synthesized from carbohydrate-ammonia reactions.
Mechanism & Causality: Standard extraction often uses Ethyl Acetate (EtOAc) or Methyl-tert-butyl ether (MTBE). However, these solvents are sufficiently polar to co-extract significant amounts of imidazole byproducts.
-
The Hexane Advantage: Hexane has a polarity index of 0.1 (vs. 4.4 for EtOAc). Experimental data confirms that while hexane requires multiple passes to recover >90% of pyrazines, it completely excludes polar imidazole contaminants (like 4-methylimidazole), eliminating the need for subsequent downstream chromatography [1].
Protocol Validation:
-
Hexane: 0% Imidazole co-extraction.[1]
-
MTBE/EtOAc: High Imidazole co-extraction (requires silica cleanup).[2][3]
Technique B: High-Performance Flash Chromatography
Best For: Complex mixtures of structural isomers or functionalized pyrazines.
Mechanism & Causality: Pyrazines are weak bases (pKa ~0.6). On standard silica (500 m²/g), peak tailing is common due to interaction with acidic silanol groups.
-
Surface Area Impact: Using "High Performance" silica (>700 m²/g) significantly improves resolution between structurally similar pyrazines (e.g., 2-ethylpyrazine vs. 2-acetylpyrazine) compared to standard silica. The increased surface area allows for higher loading capacity and sharper elution bands, critical when separating isomers with
[2].
Technique C: Vacuum Sublimation
Best For: High-purity isolation of solid N-oxides and crystalline derivatives (e.g., Pyrazine-N,N'-dioxide).
Mechanism & Causality: Sublimation exploits the high vapor pressure of pyrazine solids below their melting point. Unlike recrystallization, which can trap solvent inclusions or mother liquor impurities within the crystal lattice, sublimation builds the crystal layer-by-layer from the gas phase.
-
Purity vs. Yield: This method consistently yields the highest purity (>99.5%) but is often limited by "cold finger" surface area and lower recovery rates (80-90%) compared to solvent-based methods [3].
Performance Metrics Summary
The following table summarizes the experimental trade-offs for each technique.
| Feature | Selective LLE (Hexane) | Flash Chromatography (HP Silica) | Vacuum Sublimation | Recrystallization |
| Target Analyte | Alkyl Pyrazines (Volatile) | Functionalized / Isomers | Solid / N-Oxides | Solid / Carboxylic Acids |
| Purity Potential | High (95%+) | Very High (98%+) | Ultra High (>99.5%) | High (97%+) |
| Yield | >90% (Multi-step) | 70-85% | 80-90% | 60-80% |
| Scalability | Excellent (Industrial) | Moderate | Poor (Batch limit) | Excellent |
| Key Advantage | Excludes Imidazoles [1] | Separates Isomers [2] | Solvent-free | Low Cost |
| Major Limitation | High solvent volume | Silica cost | Equipment capacity | Solvent inclusions |
Detailed Experimental Protocols
Protocol 1: Selective Isolation of Alkyl Pyrazines (The "Hexane Wash")
Designed to isolate pyrazines from reaction mixtures containing imidazoles without column chromatography.
Reagents:
Step-by-Step Workflow:
-
pH Adjustment: Adjust the aqueous reaction mixture to pH 8-9 using 1M NaOH. Rationale: Ensures pyrazines are in their free base form, maximizing organic solubility.
-
Sequential Extraction:
-
Add n-Hexane (1:1 volume ratio) to the aqueous phase.
-
Vigorously agitate for 5 minutes. Allow phases to separate.
-
Collect the organic (top) layer.
-
CRITICAL: Repeat this process 5 times .
-
Data Support: Single extraction yields <40% recovery. Five extractions are required to reach >90% recovery for C1-C4 alkyl pyrazines due to hexane's lower solvation power compared to DCM [1].
-
-
Drying: Combine hexane fractions and dry over anhydrous Sodium Sulfate for 20 minutes.
-
Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 30°C. Caution: Alkyl pyrazines are volatile; do not use high vacuum or high heat.
Protocol 2: Vacuum Sublimation of Pyrazine N-Oxides
For ultra-high purity applications (e.g., crystallography or reference standards).
Equipment:
Step-by-Step Workflow:
-
Preparation: Grind the crude solid pyrazine derivative into a fine powder. Rationale: Maximizes surface area for sublimation.
-
Loading: Place the powder in the bottom of the sublimation vessel.[4] Ensure the layer is uniform and thin.
-
System Evacuation: Connect the vacuum and slowly lower pressure to <0.1 mmHg. Wait 5 minutes before heating to remove residual moisture/solvents.
-
Heating: Apply heat via oil bath. Temperature should be 10-20°C below the melting point of the solid.
-
Example: For Pyrazine carboxylic acid (MP ~225°C), heat to ~210°C [3].[5]
-
-
Collection: Coolant (0°C to -78°C depending on volatility) is circulated through the cold finger. Product will deposit as crystalline needles.
-
Harvest: Break vacuum with dry nitrogen. Scrape pure crystals from the cold finger.
Visualizing the Imidazole Exclusion Workflow
This diagram details the specific chemical logic behind choosing Hexane over EtOAc for complex reaction mixtures.
Figure 2: Comparative workflow of Liquid-Liquid Extraction solvents showing the "Hexane Advantage" for imidazole exclusion.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 2019. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage Application Notes, 2014. [Link]
-
Studies In Pyrazine Chemistry. University of Glasgow Theses, 1947. (Foundational protocol for sublimation of pyrazine derivatives). [Link]
-
Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
Benchmarking Guide: 3,5-Dimethyl-2-(1E)-propenylpyrazine vs. Common Off-Flavors
Executive Summary: The "Roasted" Impurity
In the high-stakes world of pharmaceutical and food formulation, 3,5-Dimethyl-2-(1E)-propenylpyrazine (CAS: 55138-74-4 / 55138-78-8) represents a unique challenge. Unlike the universally reviled "cork taint" of haloanisoles or the "muddy" notes of geosmin, this pyrazine is context-dependent. In coffee or toasted nuts, it is a desirable key toxicant; in a neutral pharmaceutical excipient or a fresh beverage, it is a potent off-flavor indicating thermal abuse or Maillard-induced degradation .
This guide benchmarks 3,5-Dimethyl-2-(1E)-propenylpyrazine against industry-standard off-flavors, providing a rigorous comparison of sensory thresholds, physicochemical properties, and detection methodologies.
Benchmarking Analysis: The Comparative Matrix
To understand the impact of 3,5-Dimethyl-2-(1E)-propenylpyrazine, we must contextualize it against established off-flavor standards. The following table synthesizes experimental data to highlight its potency and character.
Table 1: Comparative Profile of Key Off-Flavor Compounds
| Compound | Primary Descriptor | Odor Threshold (Water) | LogP (Hydrophobicity) | Origin Mechanism | Criticality in Pharma |
| 3,5-Dimethyl-2-(1E)-propenylpyrazine | Roasted, Burnt, Nutty | ~0.1 - 1.0 ppb * | 2.6 | Maillard Reaction (Thermal) | High (Signals Degradation) |
| 2,4,6-Trichloroanisole (TCA) | Musty, Moldy, Damp | 0.0003 ppb (0.3 ppt) | 4.1 | Fungal Methylation | Extreme (Packaging Taint) |
| Geosmin | Earthy, Soil, Muddy | 0.005 ppb (5 ppt) | 3.7 | Microbial Metabolism | High (Water Quality) |
| Methional | Potato, Spoilage | 0.2 ppb | 0.8 | Strecker Degradation | Medium (Protein Oxidation) |
| 2,3,5-Trimethylpyrazine | Nutty, Earthy | 400 ppb | 1.6 | Maillard Reaction | Low (Unless High Conc.) |
*Note: The threshold for the (E)-propenyl isomer is estimated based on Structural-Activity Relationships (SAR) of alkenylpyrazines, which typically exhibit thresholds 10-100x lower than their alkyl counterparts (e.g., 2,3,5-trimethylpyrazine).
Key Insights:
-
Potency: While not as infinitesimally potent as TCA or Geosmin, the propenyl pyrazine is orders of magnitude more potent than standard alkylpyrazines (like trimethylpyrazine). This means trace levels of thermal degradation can ruin a batch.
-
Character: The "burnt/roasted" note is distinct. In a drug product, this often masks as a "chemical" or "solvent-like" off-note to untrained panelists.
-
Origin: Its presence is a specific biomarker for the reaction between amino acids (e.g., alanine, threonine) and reducing sugars under heat.[1]
Mechanistic Pathway: Formation & Origin[1][2]
Understanding the formation of this compound is critical for root-cause analysis (RCA). It does not appear spontaneously; it requires specific precursors and energy.
Diagram 1: Maillard Formation Pathway
This diagram illustrates the conversion of precursors into the target pyrazine.
Caption: Figure 1.[2] Simplified Maillard reaction pathway leading to the formation of 3,5-Dimethyl-2-(1E)-propenylpyrazine from amino acid and sugar precursors.
Experimental Protocols: Validation & Quantification
To objectively benchmark this compound, you must employ a validated analytical system. Relying solely on sensory panels is insufficient due to adaptation and fatigue.
Protocol A: Headspace SPME-GC-MS Quantification
Objective: To quantify the target pyrazine at sub-ppb levels in aqueous or solid matrices.[3][4]
1. Sample Preparation:
-
Solid Matrix (e.g., Tablet/Powder): Weigh 1.0 g of sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution (to salt-out volatiles).
-
Liquid Matrix: Pipette 5 mL of sample into a 20 mL headspace vial. Add 1.5 g NaCl.
-
Internal Standard (ISTD): Add 5 µL of 2-methoxy-3-methylpyrazine (or deuterated analog if available) at 1 ppm concentration.
2. Extraction (SPME):
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: The triple-phase fiber covers the polarity range of pyrazines effectively.
-
Incubation: 60°C for 15 minutes (agitation at 500 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 60°C.
3. GC-MS Parameters:
-
Column: DB-WAX UI (or equivalent polar column), 30m x 0.25mm x 0.25µm. Reasoning: Polar columns separate pyrazines better from the hydrocarbon background.
-
Injector: Splitless mode, 250°C, 0.75 mm liner.
-
Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (5 min).
-
Detection (MS): SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 148 (Molecular Ion), 133 (Base Peak).
-
Qualifier Ions: m/z 107, 80.[1]
-
Protocol B: Sensory Threshold Determination (3-AFC)
Objective: To determine the specific odor detection threshold (ODT) for your specific matrix.
1. Panel Selection: Screen 8-10 assessors for specific anosmia to pyrazines. 2. Sample Setup:
-
Prepare a geometric dilution series of the pure standard in odor-free water (or placebo matrix).
-
Range: 0.01 ppb to 100 ppb (step factor 3). 3. Procedure (ASTM E679):
-
Present 3 cups per concentration level: 1 Spiked, 2 Blanks.
-
Task: "Identify the cup that is different."
-
Calculation: Calculate the Group BET (Best Estimate Threshold) as the geometric mean of individual thresholds.
Analytical Decision Workflow
When an "off-flavor" complaint arises, follow this logic to confirm or rule out the propenyl pyrazine.
Diagram 2: Identification Strategy
This workflow guides the analyst from complaint to confirmation.
Caption: Figure 2. Decision tree for isolating 3,5-Dimethyl-2-(1E)-propenylpyrazine in off-flavor investigations.
References
-
National Institute of Standards and Technology (NIST). Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (E)- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Foundational text on pyrazine sensory properties).
-
PubChem. 3,5-Dimethyl-2-(1-propenyl)pyrazine Compound Summary. National Library of Medicine. [Link]
-
Leffingwell & Associates. Odor Thresholds of Pyrazines. (Standard industry reference for comparative thresholds). [Link]
-
FoodB. 3,5-Dimethyl-2-propylpyrazine (Structural Analog Data).[5][Link]
Disclaimer: This guide is intended for research and development purposes. All protocols should be validated internally before being used for regulatory compliance.
Sources
- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
Safety Operating Guide
Proper Disposal Procedures: 3,5-Dimethyl-2-(1E)-propenylpyrazine
[1][2]
Executive Summary & Immediate Action
3,5-Dimethyl-2-(1E)-propenylpyrazine (often associated with roasted, nutty, or earthy flavor profiles) presents a unique dual challenge in laboratory disposal: flammability and extreme olfactory potency .[1][2][3]
While the chemical toxicity is generally moderate (Category 4 Acute Toxicity), the primary operational risk is odor contamination .[1][2] Improper disposal can lead to facility-wide evacuations due to "gas leak" false alarms caused by its potent, diffusive smell.[1][2]
Immediate Disposal Directive:
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step to safe handling.[2] This compound is a substituted pyrazine, sharing characteristics with other alkyl pyrazines.[2]
| Property | Specification | Operational Implication |
| Chemical Name | 3,5-Dimethyl-2-(1E)-propenylpyrazine | Specific trans-isomer of the propenyl side chain.[1][2] |
| CAS Number | 13236-09-4 (General isomer mix) | Verify specific vendor CAS (often mixture dependent).[1][2] |
| Physical State | Liquid or Low-Melting Solid | Handle as a liquid for spill containment.[1][2] |
| Flash Point | ~60°C - 80°C (Estimate) | Combustible Liquid. Keep away from heat/sparks.[1][2] |
| Odor Threshold | Extremely Low (< 1 ppb) | High Nuisance Risk. Vapors penetrate standard seals.[2] |
| Solubility | Organic Solvents (Ethanol, DMSO) | Use alcohol-based cleaners for physical removal.[1][2] |
| GHS Classification | Warning (Flammable, Irritant) | Standard PPE (Gloves, Goggles, Lab Coat) required.[1][2] |
Senior Scientist Insight: Do not underestimate the "1E" isomer's stability. Unlike some cis-isomers that might degrade faster, this molecule is robust.[1][2] The smell will persist in your waste container for months if not sealed properly.
Pre-Disposal: Deodorization & Decontamination Protocol[1][2]
The most common failure mode in handling pyrazines is cross-contaminating the lab atmosphere.[2] You must "kill" the odor before the waste leaves your hood.[2]
The Oxidative Decon Method
Pyrazines are nitrogen-containing heterocycles.[1][2] While stable, they can be oxidized to non-volatile N-oxides or ring-opened fragments which eliminates the odor.[1][2]
Reagents:
-
Primary: 10% Sodium Hypochlorite (Bleach) solution OR 3% Hydrogen Peroxide.[2]
-
Solvent: Ethanol or Isopropanol (for initial solubility).[1][2]
Step-by-Step Decontamination:
-
Solubilize: Rinse contaminated glassware/weigh boats with a small amount of ethanol to dissolve the pyrazine.[2]
-
Oxidize: Add the ethanol rinse to a beaker containing the bleach solution.[2] Allow to sit for 30 minutes in the fume hood.
-
Rinse: After oxidation, the solution can be neutralized and disposed of down the drain (if local regulations permit for treated bleach) or added to the aqueous waste stream.[2]
Waste Disposal Workflow
This workflow ensures compliance with environmental regulations (RCRA) and prevents odor complaints.
DOT Diagram: Disposal Decision Tree[1][2]
Figure 1: Decision matrix for segregating and treating pyrazine waste streams to ensure safety and odor control.
Detailed Procedures
A. Liquid Waste (Stock Solutions/Reaction Mixtures)[1][2]
-
Container: Use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap .[1][2]
-
Labeling: Mark as "Non-Halogenated Organic Solvent." Explicitly write "CONTAINS PYRAZINES - ODOR HAZARD" on the tag.[1][2]
-
Bulking: Pour into the main satellite accumulation container inside the fume hood.
-
Sealing: Ensure the cap is tightened immediately. If the satellite container has a funnel, ensure the lid is closed when not in use.
B. Solid Waste (Gloves, Wipes, Syringes)[1][2]
Emergency Procedures: Spills
Scenario: You drop a vial containing 5mL of neat 3,5-Dimethyl-2-(1E)-propenylpyrazine.
-
Evacuate & Ventilate: Immediately alert nearby personnel. The smell will be instant.[2] Do not assume it is "just a smell"—treat as a flammable solvent spill.[2]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If the spill is large (>100mL) and ventilation is poor, respiratory protection (organic vapor cartridge) may be needed.[1][2]
-
Containment: Use standard spill pads or vermiculite.[2]
-
Deodorizing the Surface:
-
Disposal of Debris: Seal all spill pads in a heavy-duty plastic bag, then double-bag. Label as "Flammable Solid Waste."[2]
References
-
PubChem. (n.d.).[1][2][7] 3,5-Dimethyl-2-(1-propenyl)pyrazine Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][5] [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ルテイン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. axxence.de [axxence.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. 3,5-Dimethyl-2-propylpyrazine | C9H14N2 | CID 122594 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
